molecular formula C12H18O B016827 6-Phenyl-1-hexanol CAS No. 2430-16-2

6-Phenyl-1-hexanol

Cat. No.: B016827
CAS No.: 2430-16-2
M. Wt: 178.27 g/mol
InChI Key: FDXBUMXUJRZANT-UHFFFAOYSA-N
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Description

6-Phenyl-1-hexanol is a natural product found in Apis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXBUMXUJRZANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179033
Record name Benzenehexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2430-16-2
Record name Benzenehexanol
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Record name Benzenehexanol
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Record name 6-Phenyl-1-hexanol
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Foundational & Exploratory

6-Phenyl-1-hexanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of 6-Phenyl-1-hexanol, a versatile alcohol in organic synthesis and a potential constituent in fragrance formulations.

Core Chemical Properties

This compound, also known as Benzenehexanol, is a primary alcohol with a phenyl substituent at the terminal end of a six-carbon chain.[1][2] Its physical and chemical properties are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

PropertyValueSource
Molecular Formula C₁₂H₁₈O[2][3][4][5]
Molecular Weight 178.27 g/mol [2][3][4]
CAS Number 2430-16-2[2][3]
Appearance Colorless liquid or oil[4]
Boiling Point 154-155 °C at 11 mm Hg[6][7]
Density 0.953 g/mL at 25 °C[6][7]
Refractive Index (n²⁰/D) 1.511[6][7]
Flash Point >110 °C (>230 °F)[5][7]
Solubility Slightly soluble in chloroform and methanol[7]
Stability Stable under normal conditions. Combustible.[4][6]
InChI Key FDXBUMXUJRZANT-UHFFFAOYSA-N[4]
SMILES C1=CC=C(C=C1)CCCCCCO[4]

Applications in Research and Industry

This compound is primarily utilized as a laboratory chemical and a versatile intermediate in organic synthesis.[1][6] Its bifunctional nature, possessing both a hydroxyl group and a phenyl ring, allows for a wide range of chemical transformations.

While direct applications in drug development are not extensively documented in the public domain, its structural motif is present in various biologically active molecules. Its utility as a building block allows for the introduction of a flexible hexyl spacer terminated by a phenyl group, a common feature in medicinal chemistry for probing hydrophobic binding pockets of target proteins.

Furthermore, a structurally related compound, 3-methyl-5-phenylpentan-1-ol (Phenyl Hexanol or Phenoxanol), is a known synthetic floral ingredient in the fragrance industry, valued for its persistent and transparent rose-muguet character.[8] This suggests a potential, though less documented, application for this compound or its derivatives in the formulation of fragrances and personal care products.[8]

Experimental Protocols for Synthesis

Two primary synthetic routes for the preparation of this compound are detailed below, offering researchers flexibility based on available starting materials and desired scale.

Synthesis via Hydrogenation of 6-Phenylhex-5-yn-1-ol

This method involves the catalytic hydrogenation of an alkyne to the corresponding alkane.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 6-phenylhex-5-yn-1-ol 6-Phenylhex-5-yn-1-ol Hydrogenation Hydrogenation 6-phenylhex-5-yn-1-ol->Hydrogenation H2 Hydrogen (H₂) H2->Hydrogenation Pd/C Palladium on Carbon (Pd/C) Pd/C->Hydrogenation Ethanol Ethanol (Solvent) Ethanol->Hydrogenation Pressure 40 psi Pressure->Hydrogenation Time 2 hours Time->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Synthesis of this compound via Hydrogenation.

Detailed Protocol:

  • Dissolve 6-phenylhex-5-yn-1-ol in ethanol.[3]

  • To this solution, add a catalytic amount of palladium on activated charcoal.[3]

  • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., shaken under 40 psi of H₂).[3]

  • The reaction is allowed to proceed for approximately 2 hours.[3]

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.[3]

  • The solvent is removed in vacuo to yield the desired product, this compound.[3] A reported yield for this method is 70%.[3]

Synthesis via Reduction of 6-Phenylhexanoic Acid

This alternative route utilizes the reduction of a carboxylic acid to a primary alcohol.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 6-phenylhexanoic_acid 6-Phenylhexanoic Acid Reduction Reduction 6-phenylhexanoic_acid->Reduction Diborane Diborane (in THF) Diborane->Reduction THF Tetrahydrofuran (THF, solvent) THF->Reduction Temperature 0 °C Temperature->Reduction Time 4 hours Time->Reduction This compound This compound Reduction->this compound

Caption: Synthesis of this compound via Reduction.

Detailed Protocol:

  • A solution of 6-phenylhexanoic acid (19.8 mmol) in sieve-dried tetrahydrofuran (5 ml) is prepared.[9]

  • This solution is then reduced with diborane in tetrahydrofuran (30 ml, 29.1 mmol) at 0 °C.[9]

  • The reaction is maintained at this temperature for 4 hours to yield 6-phenylhexanol.[9]

  • Further purification steps, such as conversion to the bromide and subsequent purification, can be employed if a higher purity product is required.[9]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][10]

Precautionary Measures:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe mist, vapors, or spray.[1]

  • Use only in a well-ventilated area.[10]

  • Wear protective gloves, clothing, and eye/face protection.[10]

  • Store in a dry, cool, and well-ventilated place with the container tightly closed.[1]

  • Incompatible with strong oxidizing agents.[1][6]

In case of exposure, it is crucial to rinse the affected area with plenty of water and seek medical attention.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its utility in organic synthesis, coupled with the potential for applications in the fragrance industry, makes it a compound of interest for researchers in both academic and industrial settings. While its direct role in drug development is not prominently established, its structural characteristics make it a useful building block for the synthesis of more complex, biologically active molecules. Adherence to proper safety protocols is essential when handling this compound.

References

Synthesis of 6-Phenyl-1-hexanol: A Technical Guide for Organic Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established and potential synthetic methodologies for obtaining 6-phenyl-1-hexanol, a valuable intermediate in organic synthesis. The document provides a comparative analysis of different routes, detailed experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable synthesis for their specific applications.

Introduction

This compound is a bifunctional molecule featuring a terminal phenyl group and a primary alcohol, connected by a six-carbon aliphatic chain. This structure makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and materials. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired yield and purity, and scalability. This guide explores several common synthetic strategies for the preparation of this compound.

Synthetic Strategies at a Glance

Several viable synthetic pathways for the synthesis of this compound have been reported in the literature. The most common approaches include the hydrogenation of unsaturated precursors and the reduction of carboxylic acids or their derivatives. Other potential methods, such as the Grignard reaction and the Wittig reaction, offer alternative disconnections for the target molecule.

Synthetic Workflow Overview

cluster_0 Hydrogenation Route cluster_1 Reduction Route cluster_2 Grignard Route (Proposed) 6-phenylhex-5-yn-1-ol 6-phenylhex-5-yn-1-ol 6-phenyl-1-hexanol_H This compound 6-phenylhex-5-yn-1-ol->6-phenyl-1-hexanol_H H2, Pd/C 6-phenylhexanoic acid 6-phenylhexanoic acid 6-Phenyl-1-hexanol_R This compound 6-phenylhexanoic acid->6-Phenyl-1-hexanol_R Diborane (BH3) Phenylmagnesium bromide Phenylmagnesium bromide 6-Phenyl-1-hexanol_G This compound Phenylmagnesium bromide->6-Phenyl-1-hexanol_G 6-chloro-1-hexanol 6-chloro-1-hexanol 6-chloro-1-hexanol->6-Phenyl-1-hexanol_G

Caption: Overview of primary synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the primary synthetic methods for this compound, allowing for a direct comparison of their efficiencies.

ParameterHydrogenation of 6-phenylhex-5-yn-1-olReduction of 6-phenylhexanoic acid
Starting Material 6-phenylhex-5-yn-1-ol6-phenylhexanoic acid
Key Reagents H₂, Palladium on activated charcoal (Pd/C)Diborane (BH₃), THF
Reaction Time 2 hours[1]4 hours[2]
Reported Yield 70%[1]Not explicitly stated for the alcohol formation step, but the subsequent reaction proceeds from the crude product.
Product Purity Purified by filtration and solvent removal[1]Used crude in the subsequent step; purification would likely involve chromatography.
Product Characterization ¹H NMR data provided[1]Characterization data for the intermediate alcohol is not provided in the cited text.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the hydrogenation of an alkyne and the reduction of a carboxylic acid.

Method 1: Hydrogenation of 6-Phenylhex-5-yn-1-ol[1]

This method involves the catalytic hydrogenation of a terminal alkyne to the corresponding saturated alcohol.

Reaction Scheme:

Start 6-Phenylhex-5-yn-1-ol Product This compound Start->Product Hydrogenation Reagents H₂ (40 psi) Pd/C, Ethanol Reagents->Product

Caption: Hydrogenation of 6-phenylhex-5-yn-1-ol.

Materials:

  • 6-phenylhex-5-yn-1-ol

  • Ethanol

  • 10% Palladium on activated charcoal (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the desired amount of 6-phenylhex-5-yn-1-ol in ethanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% palladium on activated charcoal to the solution.

  • Seal the reaction vessel and place it under a hydrogen atmosphere at a pressure of 40 psi.

  • Shake the reaction mixture vigorously for 2 hours at room temperature.

  • Upon completion of the reaction, carefully vent the hydrogen atmosphere.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Remove the solvent from the filtrate in vacuo to yield the desired product, this compound.

Product Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.27-7.18 (m, 2H), 7.18-7.16 (m, 3H), 3.63 (t, J = 6.4 Hz, 2H), 2.61 (t, J = 8.0 Hz, 2H), 1.69-1.56 (m, 4H), 1.40-1.37 (m, 5H)[1].

Method 2: Reduction of 6-Phenylhexanoic Acid[2]

This protocol describes the reduction of a carboxylic acid to a primary alcohol using diborane.

Reaction Scheme:

Start 6-Phenylhexanoic acid Product This compound Start->Product Reduction Reagents Diborane (BH₃) THF, 0 °C Reagents->Product Phenyl_Grignard Phenylmagnesium bromide (Nucleophile) Product This compound Phenyl_Grignard->Product C-C bond formation Hexanol_Electrophile 6-Halo-1-hexanol (Electrophile) Hexanol_Electrophile->Product

References

Spectroscopic Profile of 6-Phenyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-phenyl-1-hexanol, a versatile organic compound with applications in various fields, including fragrance, materials science, and as a synthetic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Integration
Phenyl H (ortho, meta, para)7.10 - 7.35Multiplet5H
Benzylic CH₂2.61Triplet2H
CH₂ (adjacent to benzylic)1.63Quintet2H
CH₂1.30 - 1.45Multiplet4H
CH₂ (adjacent to OH)3.64Triplet2H
OHVariable (typically 1.0-2.5)Singlet (broad)1H

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
Phenyl C (quaternary)142.8
Phenyl C-H (ortho, meta)128.4
Phenyl C-H (para)125.7
Benzylic CH₂35.9
CH₂31.5
CH₂29.2
CH₂25.7
CH₂ (adjacent to OH)62.9

Note: Predicted NMR data is based on computational models and typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies. The data presented is based on the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

Vibrational Mode Absorption Peak (cm⁻¹) Intensity
O-H Stretch (Alcohol)~3670Strong, Broad
C-H Stretch (Aromatic)~3020-3080Medium
C-H Stretch (Aliphatic)~2850-2950Strong
C=C Stretch (Aromatic Ring)~1605, 1495, 1455Medium to Weak
C-O Stretch (Primary Alcohol)~1055Strong
C-H Bend (Aromatic)~745, 695Strong
Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), shows the molecular ion peak and characteristic fragmentation patterns. The data is sourced from the NIST Mass Spectrometry Data Center.[2]

m/z Relative Intensity (%) Assignment (Proposed)
178~15[M]⁺ (Molecular Ion)
104~85[C₈H₈]⁺
92~60[C₇H₈]⁺
91100[C₇H₇]⁺ (Tropylium ion) - Base Peak
77~25[C₆H₅]⁺ (Phenyl cation)
65~20[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or higher, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of neat this compound directly onto the ATR crystal.

  • Ensure the crystal is clean before and after the measurement.

Data Acquisition (FTIR):

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample measurement.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

  • Identify and label the major absorption peaks.

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for volatile compounds like this compound.

  • Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Parameters:

    • Mass range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • The instrument will separate the ions based on their mass-to-charge ratio (m/z).

Data Processing:

  • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare Neat Sample (e.g., ATR) Sample->IR_Prep IR MS_Prep Sample Introduction (e.g., GC) Sample->MS_Prep MS NMR_Acq Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Data NMR Spectra (Chemical Shifts, Integration) NMR_Proc->NMR_Data IR_Acq Data Acquisition (FTIR) IR_Prep->IR_Acq IR_Proc Background Subtraction IR_Acq->IR_Proc IR_Data IR Spectrum (Absorption Bands) IR_Proc->IR_Data MS_Ion Ionization (EI) MS_Prep->MS_Ion MS_Acq Mass Analysis MS_Ion->MS_Acq MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenyl-1-hexanol is a versatile bifunctional molecule featuring a terminal hydroxyl group and a phenyl ring, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and insights into its applications, particularly in the context of drug discovery and development. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in chemical synthesis and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound is a colorless liquid at room temperature. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 2430-16-2[1]
Molecular Formula C₁₂H₁₈O[1][2]
Molecular Weight 178.27 g/mol [1][2]
IUPAC Name 6-phenylhexan-1-ol[2]
Synonyms Benzenehexanol, 6-Phenylhexanol[2]
SMILES C1=CC=C(C=C1)CCCCCCO[2]
InChIKey FDXBUMXUJRZANT-UHFFFAOYSA-N[2]

Table 2: Physical Properties of this compound

PropertyValueConditionsReference
Appearance Colorless liquidAmbient
Boiling Point 154-155 °C11 mmHg[3]
Melting Point < 25 °C-Not explicitly found, inferred from liquid state at room temperature.
Density 0.953 g/mLat 25 °C[3]
Refractive Index (n_D) 1.511at 20 °C[3]
Solubility Slightly soluble in Chloroform and Methanol. Quantitative data not available.-[3][4]
Flash Point > 110 °C-[5]

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a primary alcohol. It is stable under normal conditions and is considered combustible.[3] It is incompatible with strong oxidizing agents.[3] The hydroxyl group can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification. The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions on the alkyl chain.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrogenation of 6-phenylhex-5-yn-1-ol.

G Synthesis of this compound start 6-phenylhex-5-yn-1-ol reagents H₂, Pd/C Ethanol, 40 psi start->reagents product This compound reagents->product

Synthetic route to this compound.

Relevance in Drug Development

While this compound itself is not known to be a therapeutic agent, its structural motif is of significant interest in drug discovery. Notably, derivatives of 6-phenylhexanamide have been identified as potent and stereoselective activators of mitofusin (MFN).[6][7] Mitofusins are key proteins in mitochondrial fusion, and their dysfunction is implicated in neurodegenerative diseases such as Charcot-Marie-Tooth disease type 2A.[6][7]

The synthesis of these biologically active amides can be envisioned from this compound through an oxidation-amidation sequence.

G Potential Derivatization of this compound for Drug Discovery start This compound oxidation Oxidation (e.g., PCC, DMP) start->oxidation aldehyde 6-Phenylhexanal oxidation->aldehyde oxidation_acid aldehyde->oxidation_acid Further Oxidation acid 6-Phenylhexanoic acid amidation Amidation (e.g., Amine, Coupling agent) acid->amidation product 6-Phenylhexanamide Derivatives (Mitofusin Activators) amidation->product oxidation_acid->acid

Pathway to biologically active amides.

Experimental Protocols

The following are detailed, generalized protocols for the determination of the key physical properties of this compound.

Synthesis of this compound

This protocol is adapted from a known synthetic route.[8]

Objective: To synthesize this compound by hydrogenation of 6-phenylhex-5-yn-1-ol.

Materials:

  • 6-phenylhex-5-yn-1-ol

  • 10% Palladium on activated charcoal (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable reaction vessel, dissolve 6-phenylhex-5-yn-1-ol in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen to approximately 40 psi.

  • Shake the reaction mixture at room temperature for 2 hours, monitoring the hydrogen uptake.

  • Once the reaction is complete (as determined by TLC or GC-MS), carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography on silica gel if necessary.

Determination of Boiling Point (Reduced Pressure)

Objective: To determine the boiling point of this compound at a reduced pressure.

Materials:

  • This compound

  • Micro-distillation apparatus

  • Thermometer

  • Heating mantle

  • Vacuum pump and pressure gauge

  • Boiling chips

Procedure:

  • Assemble the micro-distillation apparatus.

  • Place a small volume (e.g., 2-3 mL) of this compound and a few boiling chips into the distillation flask.

  • Position the thermometer such that the top of the bulb is level with the side arm of the distillation head.

  • Connect the apparatus to a vacuum pump and a pressure gauge.

  • Slowly evacuate the system to the desired pressure (e.g., 11 mmHg).

  • Begin heating the distillation flask gently.

  • Record the temperature at which a steady distillation rate is achieved and a constant temperature is observed on the thermometer. This temperature is the boiling point at the recorded pressure.

Determination of Density

Objective: To measure the density of this compound.

Materials:

  • This compound

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Thermostatic water bath set to 25 °C

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance and record the mass.

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Place the filled pycnometer in the thermostatic water bath at 25 °C for at least 30 minutes to allow the liquid to reach thermal equilibrium.

  • Carefully remove any excess liquid that has expanded and wipe the outside of the pycnometer dry.

  • Weigh the filled pycnometer and record the mass.

  • Calculate the mass of the this compound by subtracting the mass of the empty pycnometer.

  • Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the refractive index of this compound.

Materials:

  • This compound

  • Abbe refractometer

  • Constant temperature water circulator set to 20 °C

  • Dropper

  • Lens paper and ethanol

Procedure:

  • Turn on the Abbe refractometer and the constant temperature water circulator.

  • Clean the prism surfaces of the refractometer with lens paper moistened with ethanol and allow them to dry completely.

  • Using a dropper, apply a few drops of this compound to the lower prism.

  • Close the prisms and allow a few minutes for the sample to reach thermal equilibrium at 20 °C.

  • Adjust the light source and the eyepiece to obtain a clear and sharp dividing line in the field of view.

  • Use the dispersion correction wheel to eliminate any color fringes.

  • Align the dividing line with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Determination of Solubility (Qualitative and Semi-quantitative)

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, chloroform, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Label a series of test tubes, one for each solvent to be tested.

  • Add a known volume (e.g., 1 mL) of each solvent to its respective test tube.

  • To each test tube, add a small, known amount of this compound (e.g., 10 mg).

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for any undissolved solute. If the solute has completely dissolved, it is soluble at that concentration.

  • If the solute has dissolved, continue adding known increments of this compound, vortexing after each addition, until the solution becomes saturated (i.e., undissolved solute remains).

  • Record the total amount of solute that dissolved in the given volume of solvent to determine the semi-quantitative solubility.

  • Classify the solubility based on standard criteria (e.g., soluble, sparingly soluble, insoluble).

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][9] Always work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly as a precursor to potentially therapeutic compounds like mitofusin activators, underscores its importance for the drug development community. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this and similar molecules. As research into mitochondrial dynamics and related diseases progresses, the demand for versatile building blocks like this compound is likely to increase.

References

Uncharted Territory: The Biological Activities of 6-Phenyl-1-hexanol Remain Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Despite its well-defined chemical structure and commercial availability, a comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activities of 6-Phenyl-1-hexanol. This long-chain aromatic alcohol, while structurally related to compounds with known pharmacological properties, has not been the subject of extensive biological investigation. As a result, quantitative data on its potential efficacy in antimicrobial, anti-inflammatory, or cytotoxic applications are notably absent from public databases.

Currently, available information on this compound is predominantly limited to its chemical and physical properties, safety data sheets, and sourcing from chemical suppliers. While it belongs to the broader class of phenylpropanoids, which are known to exhibit a range of biological effects including anti-inflammatory and antimicrobial actions, specific studies on this compound are yet to be published.

A Landscape of Related Compounds

While direct data on this compound is scarce, the biological activities of structurally similar molecules offer some predictive insights. For instance, studies on 1-hexanol have demonstrated its potential as an antibacterial agent, particularly against Gram-negative bacteria. However, the influence of the phenyl group at the 6-position on this activity remains unknown. The presence of the aromatic ring could significantly alter the molecule's polarity, membrane permeability, and interaction with biological targets.

Furthermore, research into other phenylpropanoids has revealed a wealth of biological activities. These compounds, characterized by a six-carbon aromatic phenyl group and a three-carbon propane side chain, are recognized for their roles in plant defense and their potential therapeutic applications. Their activities often stem from their ability to interact with various cellular targets, including enzymes and signaling proteins.

A notable example of a structurally related compound with potent biological activity is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a derivative of 6-mercapto-1-hexanol. NBDHEX has been shown to exhibit significant cytotoxicity against human melanoma cells. Its mechanism of action involves the inhibition of glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells, which leads to the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway and subsequent apoptosis. While this highlights the potential for hexanol derivatives to possess potent biological activities, it is crucial to note that NBDHEX is a significantly more complex molecule than this compound.

Future Directions and Hypothetical Experimental Workflows

The lack of data on this compound presents a clear opportunity for future research. To elucidate its potential biological activities, a systematic investigation using a variety of in vitro and in vivo assays is necessary. Below are hypothetical experimental workflows that could be employed to explore its antimicrobial, cytotoxic, and anti-inflammatory properties.

Hypothetical Antimicrobial Activity Screening

A logical first step would be to assess the antimicrobial properties of this compound against a panel of clinically relevant bacteria and fungi.

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow start Prepare this compound Stock Solution mic_determination Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Assay) start->mic_determination Test against bacterial and fungal strains mbc_determination Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_determination Subculture from wells with no visible growth data_analysis Data Analysis and Interpretation mbc_determination->data_analysis end Report Findings data_analysis->end

Caption: Hypothetical workflow for screening the antimicrobial activity of this compound.

Hypothetical Cytotoxicity Assessment

To evaluate its potential as an anti-cancer agent, the cytotoxicity of this compound could be tested against a panel of human cancer cell lines.

Cytotoxicity_Assessment_Workflow cluster_workflow Cytotoxicity Assessment Workflow cell_culture Culture Human Cancer Cell Lines treatment Treat Cells with Varying Concentrations of this compound cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay ic50_determination Calculate IC50 Value viability_assay->ic50_determination mechanism_studies Investigate Mechanism of Action (e.g., Apoptosis Assays, Cell Cycle Analysis) ic50_determination->mechanism_studies

Caption: Hypothetical workflow for assessing the cytotoxicity of this compound.

Hypothetical Anti-inflammatory Activity Evaluation

The potential anti-inflammatory effects of this compound could be investigated using cell-based assays that measure the production of inflammatory mediators.

Anti_Inflammatory_Workflow cluster_workflow Anti-inflammatory Activity Workflow cell_stimulation Stimulate Macrophages (e.g., RAW 264.7) with LPS treatment Co-treat with this compound cell_stimulation->treatment mediator_measurement Measure Inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6) treatment->mediator_measurement pathway_analysis Analyze Key Inflammatory Pathways (e.g., NF-κB, MAPK) mediator_measurement->pathway_analysis

Caption: Hypothetical workflow for evaluating the anti-inflammatory activity of this compound.

6-Phenyl-1-hexanol: A Technical Overview of its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial studies of 6-phenyl-1-hexanol. It covers the compound's physicochemical properties, historical and modern synthetic methodologies, and a summary of its known biological context. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Compound Identification and Physicochemical Properties

This compound is a primary alcohol with a phenyl-substituted alkyl chain. Its fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.[1][2][3][4][5][6][7][8]

PropertyValueSource
IUPAC Name 6-phenylhexan-1-ol[2][6]
Synonyms Benzenehexanol, 6-Phenylhexanol[2][5][7]
CAS Number 2430-16-2[1][2][5][6][7][8][9]
Molecular Formula C₁₂H₁₈O[2][4][6][9]
Molecular Weight 178.27 g/mol [2][4][6][9]
Appearance Clear, colorless to light yellow liquid/oil[1][4][6]
Boiling Point 154-155 °C at 11 mmHg[1][5][7]
Density 0.953 g/mL at 25 °C[1][5][7]
Refractive Index (n20/D) 1.511[1][5][7]
Solubility Slightly soluble in chloroform and methanol.[1]
Flash Point >110 °C (>230 °F)[1][4]
Stability Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents.[1][5][7]

Discovery and Early Synthesis

While a singular, definitive "discovery" paper for this compound is not readily identifiable in modern indexed literature, its synthesis can be contextualized within the development of foundational organic reactions in the early 20th century. Two primary historical synthetic routes are plausible for its initial preparation: the Grignard reaction and the reduction of a corresponding carboxylic acid.

Plausible Early Synthetic Pathways

a) Grignard Synthesis: The discovery of the Grignard reaction by Victor Grignard in 1900 provided a robust method for forming carbon-carbon bonds. A logical early synthesis of this compound would involve the reaction of a phenyl-containing Grignard reagent with a suitable electrophile. A possible route is the reaction of 5-phenylpentylmagnesium bromide with formaldehyde.

Grignard_Synthesis 5-Phenylpentyl_bromide 5-Phenylpentyl bromide Grignard_reagent 5-Phenylpentyl- magnesium bromide 5-Phenylpentyl_bromide->Grignard_reagent + Mg Mg Mg / Dry Ether Intermediate Alkoxide Intermediate Grignard_reagent->Intermediate + Formaldehyde Formaldehyde Formaldehyde (HCHO) Product This compound Intermediate->Product + H₃O⁺ Acid_workup H₃O⁺ Workup

Caption: Plausible Grignard synthesis of this compound.

b) Reduction of 6-Phenylhexanoic Acid: Another classical approach would be the reduction of the corresponding carboxylic acid, 6-phenylhexanoic acid. Early reduction methods for carboxylic acids were often harsh and low-yielding. However, with the advent of more efficient reducing agents, this became a viable pathway.

Carboxylic_Acid_Reduction 6-Phenylhexanoic_acid 6-Phenylhexanoic Acid Product This compound 6-Phenylhexanoic_acid->Product Reduction Reducing_agent Reducing Agent (e.g., early methods)

Caption: Synthesis of this compound via carboxylic acid reduction.

Modern Synthetic Protocols

More contemporary methods offer higher yields and milder reaction conditions for the synthesis of this compound. One well-documented method is the catalytic hydrogenation of an unsaturated precursor.

Hydrogenation of 6-Phenylhex-5-yn-1-ol

A specific modern synthesis involves the hydrogenation of 6-phenylhex-5-yn-1-ol. This method provides a good yield of the desired product.

Experimental Protocol:

  • Dissolution: The starting material, 6-phenylhex-5-yn-1-ol, is dissolved in ethanol.

  • Catalyst Addition: A catalytic amount of palladium on activated charcoal (Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is shaken under a hydrogen atmosphere (e.g., 40 psi) for a specified period (e.g., 2 hours).

  • Workup: The reaction mixture is filtered through celite to remove the catalyst.

  • Purification: The solvent is removed in vacuo to yield the final product, this compound.[9]

Quantitative Data:

ParameterValue
Starting Material 6-phenylhex-5-yn-1-ol
Reagents Hydrogen (H₂), Palladium on activated charcoal (Pd/C)
Solvent Ethanol
Pressure ~40 psi (2068.65 Torr)
Reaction Time 2 hours
Yield 70%

digraph "Modern_Hydrogenation_Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth="760px"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#4285F4"];

"Start" [label="6-Phenylhex-5-yn-1-ol\nin Ethanol"]; "Reaction" [label="H₂, Pd/C\n40 psi, 2h"]; "Filtration" [label="Filtration through Celite"]; "Evaporation" [label="Solvent Evaporation"]; "Product" [label="this compound\n(70% yield)"];

"Start" -> "Reaction"; "Reaction" -> "Filtration"; "Filtration" -> "Evaporation"; "Evaporation" -> "Product"; }

Caption: Workflow for the synthesis of this compound via hydrogenation.

Spectroscopic and Analytical Data

The characterization of this compound is well-established through various spectroscopic techniques.

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃) δ 7.27-7.16 (m, 5H, Ar-H), 3.63 (t, 2H, -CH₂OH), 2.61 (t, 2H, Ar-CH₂-), 1.69-1.56 (m, 4H), 1.40-1.37 (m, 2H)
¹³C NMR Data available in spectral databases.
Infrared (IR) Spectroscopy Characteristic peaks for O-H and C-H (aromatic and aliphatic) stretching.
Mass Spectrometry Molecular ion peak consistent with the molecular weight.

Initial Studies and Biological Relevance

The publicly available literature on the specific biological activities of this compound is limited. It is primarily described as a compound useful in organic synthesis.[5][7] There is a lack of dedicated studies on its pharmacological effects or mechanism of action.

One study provides a hypothetical comparative analysis of the biological activity of this compound and its unsaturated analog, 2-hexyn-1-ol, due to the absence of experimental data for the latter. This suggests that the biological profile of this compound is not extensively explored.

It is worth noting that derivatives of this compound have been investigated for biological activity. For instance, 6-phenylhexanamide derivatives have been explored as potential therapeutic agents.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and modern synthetic routes. While its precise "discovery" is not clearly documented in readily accessible historical records, its synthesis aligns with the development of major reactions in organic chemistry. The initial studies on this compound have primarily focused on its chemical synthesis and utility as a building block. Its biological and pharmacological properties remain an area with limited investigation, presenting potential opportunities for future research in drug discovery and development.

References

6-Phenyl-1-hexanol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Phenyl-1-hexanol is an aromatic alcohol that serves as a valuable compound in organic synthesis.[1][2][3] With the chemical formula C₁₂H₁₈O, it consists of a hexanol backbone with a phenyl group at the C6 position.[4][5] Its structure offers a versatile scaffold for the synthesis of more complex molecules and fine chemicals. This technical guide provides an in-depth review of the existing research on this compound, covering its physicochemical properties, spectroscopic profile, synthesis protocols, potential biological activities, and applications, with a focus on providing actionable information for laboratory and development settings.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are well-documented, providing a baseline for its use in experimental design. These characteristics are crucial for predicting its behavior in various solvents and reaction conditions.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₂H₁₈O [4][5][6]
Molecular Weight 178.27 g/mol [4][5][6]
CAS Number 2430-16-2 [4][5][7]
Appearance Clear colorless to light yellow liquid/oil [1][2][8]
Boiling Point 154-155 °C @ 11 mmHg [1][2]
Density 0.953 g/mL @ 25 °C [1][2]
Refractive Index n20/D 1.511 [1][2]
Flash Point >230 °F (>110 °C) [2]
Predicted pKa 15.19 ± 0.10 [2]
Predicted XLogP3 3.9 [4][6]
Solubility Slightly soluble in Chloroform and Methanol [2]

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. |[1][2][6] |

Spectroscopic data is essential for the identification and characterization of this compound, ensuring purity and confirming structural integrity during and after synthesis.

Table 2: Spectroscopic Data for this compound

Spectrum Type Data Source(s)
¹H NMR (400 MHz, CDCl₃) δ 7.18-7.27 (m, 2H), 7.16-7.18 (m, 3H), 3.63 (t, 2H, J = 6.4 Hz), 2.61 (t, 2H, J = 8.0 Hz), 1.56-1.69 (m, 4H), 1.37-1.40 (m, 5H) [5]
¹³C NMR Spectral data is available. [4]
Infrared (IR) Vapor phase spectrum is available. [4][9]

| Mass Spectrometry (MS) | Electron Ionization (EI) and Gas Chromatography (GC-MS) data are available. |[10][11] |

Synthesis Protocols and Experimental Workflows

The synthesis of this compound can be achieved through several established routes. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability. Below are detailed protocols for two common synthetic pathways.

Method 1: Hydrogenation of 6-Phenylhex-5-yn-1-ol

This method involves the catalytic hydrogenation of an alkynol to the corresponding alkanol, offering a straightforward route if the starting alkynol is accessible.

Experimental Protocol:

  • Dissolution: Dissolve the starting material, 6-phenylhex-5-yn-1-ol, in ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on activated charcoal (Pd/C) to the solution.

  • Hydrogenation: Place the reaction mixture in a shaker apparatus under a hydrogen gas atmosphere (40 psi / 2068.65 Torr).

  • Reaction: Shake the mixture for 2 hours at ambient temperature.

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst.

  • Purification: Remove the ethanol solvent in vacuo to yield the final product, this compound. A reported yield for this method is 70%.[5]

G start 6-Phenylhex-5-yn-1-ol in Ethanol reagents H₂ (40 psi) Pd/C Catalyst start->reagents reaction Shake for 2h start->reaction reagents->reaction filtration Filter through Celite reaction->filtration evaporation Remove solvent in vacuo filtration->evaporation product This compound (70% Yield) evaporation->product

Synthesis of this compound via Hydrogenation.
Method 2: Reduction of 6-Phenylhexanoic Acid

This synthetic route involves the reduction of a carboxylic acid to a primary alcohol, a fundamental transformation in organic chemistry.

Experimental Protocol:

  • Acid Dissolution: Dissolve 6-phenylhexanoic acid (1.0 eq) in sieve-dried tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C and add diborane in THF (1.5 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours to yield 6-phenylhexanol.[12]

  • Work-up and Purification (if proceeding to bromide): For subsequent reactions, the crude alcohol can be used directly. For isolation, a standard aqueous work-up followed by extraction and solvent evaporation would be performed. Purification can be achieved via flash chromatography.[12]

G start 6-Phenylhexanoic Acid in dry THF reagents Diborane (BH₃) in THF 0 °C, 4 hours start->reagents reaction Reduction Reaction start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Flash Chromatography workup->purification product This compound purification->product

Synthesis of this compound via Reduction.

Biological Activity and Drug Development Applications

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in molecules of interest.[7] The related compound, hexanol, has been reported to possess antimicrobial activity, particularly against Gram-negative bacteria.[13] The introduction of a phenyl group, as in this compound, increases lipophilicity, which could modulate its interaction with biological membranes and cellular targets.

The primary utility of this compound in a drug development context is as a synthetic intermediate or linker. Its bifunctional nature—a reactive hydroxyl group and a modifiable aromatic ring—makes it a valuable building block. For instance, the related compound 6-bromo-1-hexanol is used as a linker to synthesize nitric oxide-donating NSAIDs and paracetamol derivatives to alter their pharmacological profiles.[14][15] The 6-phenylhexyl scaffold can similarly be used to tether active pharmaceutical ingredients (APIs) to other moieties, potentially improving properties like solubility, stability, or target engagement.

Standardized Protocols for Biological Screening

For researchers interested in exploring the bioactivity of this compound, the following are standard, widely used protocols.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Plate a suitable human cell line (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to an untreated control.[7]

G cluster_0 Antimicrobial Screening cluster_1 Cytotoxicity Screening a1 Prepare Serial Dilutions of This compound a2 Inoculate with Bacteria a1->a2 a3 Incubate (18-24h) a2->a3 a4 Determine MIC a3->a4 c1 Seed Human Cells c2 Treat with this compound c1->c2 c3 MTT Assay c2->c3 c4 Measure Absorbance (IC₅₀) c3->c4 start This compound (Test Compound) start->a1 start->c2

Workflow for Biological Activity Screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with specific hazards. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4][8]

Table 3: GHS Hazard Information for this compound

Category Information Source(s)
Signal Word Warning [4][8]
Pictogram GHS07 (Exclamation Mark) [8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [4][8][16]

| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][4][8][17] |

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety protocols and handling procedures for 6-Phenyl-1-hexanol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This document outlines the toxicological and physical hazards, exposure controls, and emergency procedures associated with this compound.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous chemical, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is essential to understand its properties to handle it safely.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07

Source: Fisher Scientific SDS, ChemicalBook SDS[1][2][3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈O[4][5]
Molecular Weight 178.27 g/mol [4][6]
Appearance Colorless to light yellow liquid/oil[5][6]
Boiling Point 154-155 °C at 11 mm Hg[7]
Density 0.953 g/mL at 25 °C[7]
Flash Point >110 °C (>230 °F)[7]
Solubility Slightly soluble in Chloroform and Methanol[7]
Stability Stable under normal conditions. Combustible.[7]
Incompatibilities Strong oxidizing agents[7]
Storage Temperature Store in a cool, dry, and well-ventilated place. Refrigerator (2-8°C) is recommended for long-term storage.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard operating procedures for handling irritant chemicals and should be adapted to specific laboratory conditions and experimental needs.

Engineering Controls

The first line of defense in minimizing exposure to hazardous chemicals is the use of appropriate engineering controls.

  • Ventilation: All work with this compound that may produce vapors or aerosols should be conducted in a certified chemical fume hood.[1][2] The fume hood sash should be kept as low as possible.

  • Safety Showers and Eyewash Stations: Ensure that a properly functioning safety shower and eyewash station are readily accessible within the immediate work area.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Protection TypeSpecificationStandard Compliance (Example)
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.OSHA 29 CFR 1910.133 or EN166
Skin Protection A laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving.
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood. If vapors cannot be controlled, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.OSHA 29 CFR 1910.134
General Handling Workflow

The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sop Review SDS and SOP prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_transfer Carefully Transfer Chemical prep_setup->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close spill Spill? handle_use->spill cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill->handle_close No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->cleanup_decon

General workflow for handling this compound.
Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[3][7]

  • Ensure containers are clearly labeled with the chemical name and associated hazards.

Spill and Emergency Procedures

Prompt and appropriate action is required in the event of a spill or exposure.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team (e.g., Environmental Health and Safety).

    • Provide details of the spilled chemical.

The following diagram outlines the decision-making process for responding to a chemical spill.

start Chemical Spill Occurs q_location Contained in Fume Hood? start->q_location q_volume Small Volume & Manageable? q_location->q_volume Yes q_inhalation Inhalation Hazard? q_location->q_inhalation No minor_spill Minor Spill Response (Lab Personnel) q_volume->minor_spill Yes major_spill Major Spill Response (Emergency Services) q_volume->major_spill No q_inhalation->q_volume No q_inhalation->major_spill Yes

Decision workflow for chemical spill response.
First-Aid Measures

In case of exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed container.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable laboratory chemical that can be handled safely by adhering to the protocols outlined in this guide. A combination of robust engineering controls, appropriate personal protective equipment, and diligent work practices is essential for minimizing risk. All laboratory personnel working with this compound must be thoroughly trained on its hazards and the procedures for its safe handling, storage, and disposal. Always refer to the most current Safety Data Sheet (SDS) before use.

References

In-Depth Technical Guide: Solubility and Stability of 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 6-phenyl-1-hexanol, a key aromatic alcohol used in fragrance formulations and as a synthetic intermediate. Due to its amphiphilic nature, possessing both a hydrophilic alcohol head and a lipophilic phenyl-hexane tail, its solubility characteristics are of significant interest in various formulation matrices. This document outlines the known solubility profile in common solvents and provides a framework for its stability under various environmental conditions. Furthermore, standardized experimental protocols for determining these parameters are detailed to assist researchers in evaluating this compound for their specific applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral, rosy odor. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Boiling Point 154-155 °C at 11 mm Hg[1][2]
Density 0.953 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.511
Flash Point >230 °F (>110 °C)
Predicted pKa 15.19 ± 0.10

Solubility Profile

The solubility of this compound is dictated by its molecular structure. The terminal hydroxyl group is capable of hydrogen bonding with polar solvents, while the long hydrocarbon chain and the phenyl ring contribute to its nonpolar character. This dual nature results in miscibility with a range of organic solvents and limited solubility in water.

SolventTypeExpected Solubility
WaterPolar ProticSparingly soluble[3]
MethanolPolar ProticSlightly soluble to soluble[1][4]
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
ChloroformNonpolarSlightly soluble[1][4]
Diethyl EtherNonpolarSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
HexaneNonpolarSoluble

Stability Profile

This compound is generally considered a stable compound under standard storage conditions.[1][2][5] However, its stability can be influenced by several factors, which are critical considerations in formulation development and storage.

ConditionExpected StabilityNotes
Thermal Stable at ambient temperatures.Avoid excessive heat. Thermal decomposition at elevated temperatures may produce carbon monoxide and carbon dioxide.[6]
pH Generally stable in neutral conditions.May be susceptible to degradation under strong acidic or basic conditions, potentially leading to ether formation or oxidation.
Oxidative Incompatible with strong oxidizing agents.[1][2][5][6]Contact with strong oxidizers can lead to vigorous reactions and degradation.
Photostability Expected to be relatively stable.Aromatic compounds can sometimes be susceptible to photodegradation. Testing is recommended for formulations exposed to UV light.

Experimental Protocols

Detailed and standardized methodologies are crucial for accurately determining the solubility and stability of this compound. The following protocols are based on established guidelines.

Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides a framework for testing the water solubility of chemicals.[7][8][9][10][11] The flask method is suitable for compounds with solubility above 10⁻² g/L.

Methodology:

  • Preparation of Test Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water) in a flask.

  • Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 20 °C, 25 °C, or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The saturated solution is separated from the undissolved this compound by centrifugation and/or filtration through a filter that does not interact with the compound.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge and/or filter B->C D Analyze supernatant by HPLC or GC-MS C->D

Solubility Determination Workflow
Stability Testing (Adapted from Cosmetic Stability Guidelines)

Stability testing is essential to determine the shelf-life of a product containing this compound and to ensure its safety and efficacy over time.[12][13][14][15]

Methodology:

  • Sample Preparation: Prepare the final formulation containing this compound and package it in the intended commercial container.

  • Storage Conditions: Store samples under a variety of environmental conditions to simulate storage, transport, and use. These include:

    • Real-Time Stability: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Freeze-Thaw Cycling: Cycles between -10 °C and 25 °C

    • Photostability: Exposure to controlled UV/Vis light.

  • Testing Intervals: Samples are withdrawn and analyzed at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for real-time stability; 0, 1, 2, and 3 months for accelerated stability).

  • Analytical Evaluation: At each time point, the samples are evaluated for various physical, chemical, and microbiological parameters:

    • Physical: Appearance, color, odor, pH, and viscosity.

    • Chemical: Concentration of this compound (using HPLC or GC-MS) to assess degradation.

    • Microbiological: Microbial count to ensure the preservation system remains effective.

G cluster_setup Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points A Prepare and package formulation B Real-Time (25°C / 60% RH) A->B C Accelerated (40°C / 75% RH) A->C D Freeze-Thaw Cycling A->D E Photostability A->E F Physical Evaluation (Color, Odor, pH, Viscosity) B->F C->F D->F E->F G Chemical Analysis (Concentration of Active) F->G H Microbiological Testing G->H

Cosmetic Stability Testing Workflow

Signaling Pathways and Biological Interactions

Currently, there is no scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary application is in the fragrance industry, and its biological effects are mainly related to its potential as a skin sensitizer in susceptible individuals. As with any fragrance ingredient, adherence to recommended concentration levels in final products is crucial to ensure consumer safety.

Conclusion

This compound is a versatile aromatic alcohol with a well-defined role in the fragrance and chemical synthesis industries. Its solubility is highest in organic solvents and limited in aqueous media, a characteristic that formulators must consider. It exhibits good stability under normal conditions but can be degraded by strong oxidizing agents and at elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to accurately assess the solubility and stability of this compound in their specific formulations, ensuring product quality, safety, and efficacy.

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 6-Phenyl-1-hexanol using common analytical techniques. The protocols are intended to serve as a starting point for method development and validation in research and quality control settings.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Application: This method is suitable for the quantitative analysis of this compound, offering high resolution and sensitivity for purity assessment and determination in various sample matrices.

Principle: The sample is vaporized and separated into its components as it travels through a capillary column. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte present.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Injector: Split/splitless injector

  • Data Acquisition System

Reagents:

  • Carrier Gas: Helium (99.999% purity)

  • FID Gases: Hydrogen (99.999% purity), Air (dry, hydrocarbon-free)

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen solvent to a known volume. The final concentration should fall within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter if necessary.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample(s).

    • Identify the this compound peak based on its retention time.

    • Quantify the analyte using the calibration curve.

Quantitative Data
ParameterValueReference
Typical Retention Time ~12 - 15 minutes (estimated)Based on similar compounds on a DB-5 type column.
Linearity (R²) > 0.999Typical performance for GC-FID analysis.
Limit of Detection (LOD) 0.1 - 1 µg/mLEstimated based on typical GC-FID sensitivity for aromatic alcohols.[1]
Limit of Quantitation (LOQ) 0.5 - 5 µg/mLEstimated based on typical GC-FID sensitivity for aromatic alcohols.

Experimental Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Prepare Calibration Standards Inject Inject into GC Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Detection by FID Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Calibration Standards Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by UV (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify

References

Application Notes and Protocols: The Use of 6-Phenyl-1-hexanol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-Phenyl-1-hexanol is a valuable aromatic alcohol with significant applications in the synthesis of fine fragrances and scented products. Its unique olfactory profile, characterized by a fresh, floral, and rosy scent with hints of lily-of-the-valley (muguet) and subtle green honey undertones, makes it a versatile ingredient for creating complex and enduring fragrances.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in fragrance synthesis.

Physicochemical and Olfactory Properties

This compound is a colorless to light yellow oily liquid that is stable and combustible, though incompatible with strong oxidizing agents.[3][4] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[5][6]
Molecular Weight 178.27 g/mol [5]
CAS Number 2430-16-2[3][5][6]
Appearance Clear colorless to light yellow liquid/oil[4][6][7][8]
Boiling Point 154-155 °C at 11 mm Hg[3][4]
Density 0.953 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.5100 to 1.5120[6]
Solubility Slightly soluble in Chloroform and Methanol[4]
Purity (GC) ≥96.0%[6]
Odor Profile Diffusive, fresh floral rose, transparent muguet, subtle green honey[1]
Odor Strength Medium[1][2]
Recommended Usage Up to 10% in fragrance compositions[1]

Applications in Fragrance Synthesis

This compound is a valuable component in a perfumer's palette due to its soft, flowery note and excellent tenacity, which is greater than that of phenylethyl alcohol.[1][2] It can be incorporated into a wide variety of perfume types. Its primary functions in fragrance compositions include:

  • Building Block: It serves as a foundational element in creating complex floral and oriental fragrance profiles.

  • Support: It can be used to support and enhance the heart notes of a fragrance.

  • Blending: Its versatile scent profile allows it to blend seamlessly with other aromatic compounds.

  • Enhancer: It can be used to enhance specific notes within a composition.

  • Accent: Even at low concentrations, it can provide a noticeable accent to a fragrance.[1]

Due to its stability and pleasant aroma, this compound is widely used in various consumer products, including perfumes, lotions, soaps, and colognes.[7]

Experimental Protocols

Synthesis of this compound via Hydrogenation

A common method for the synthesis of this compound is the hydrogenation of 6-phenylhex-5-yn-1-ol.[9]

Materials:

  • 6-phenylhex-5-yn-1-ol

  • Ethanol

  • Palladium on activated charcoal (10%)

  • Celite

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the desired amount of 6-phenylhex-5-yn-1-ol in ethanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% palladium on activated charcoal to the solution.

  • Place the reaction vessel in the hydrogenation apparatus.

  • Pressurize the apparatus with hydrogen gas to approximately 40 psi (2.7 atm).

  • Shake the reaction mixture for 2 hours at room temperature.

  • Upon completion of the reaction, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Expected Yield: Approximately 70%.[9]

Synthesis of Fragrance Esters via Fischer Esterification

This compound can be esterified with various carboxylic acids to produce a range of fragrance esters with different olfactory profiles. The following is a general protocol for Fischer esterification.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid, butyric acid)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous diethyl ether or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 1 equivalent of this compound with 1.5 to 2 equivalents of the desired carboxylic acid.

  • While swirling, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • The crude ester can be purified by vacuum distillation.

Quality Control and Analysis

The identity and purity of the synthesized this compound and its derivatives should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the compound and to identify any byproducts. The mass spectrum of this compound shows a characteristic top peak at m/z 91.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of characteristic functional groups. For this compound, the spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compounds. The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks at δ 7.18-7.27 (m, 2H), 7.16-7.18 (m, 3H), 3.63 (t, 2H, J = 6.4 Hz), 2.61 (t, 2H, J = 8.0 Hz), 1.56-1.69 (m, 4H), and 1.37-1.40 (m, 5H).[9]

Visualizations

Synthesis_of_6_Phenyl_1_hexanol cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 6-phenylhex-5-yn-1-ol 6-phenylhex-5-yn-1-ol 6-phenylhex-5-yn-1-ol->reaction_center + H₂ H2 H₂ PdC Pd/C This compound This compound reaction_center->this compound Pd/C, Ethanol

Caption: Synthesis of this compound via hydrogenation.

Esterification_of_6_Phenyl_1_hexanol cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound This compound->reaction_center + R-COOH Carboxylic_Acid R-COOH H2SO4 H₂SO₄ Fragrance_Ester Fragrance Ester Water H₂O reaction_center->Fragrance_Ester H₂SO₄, Heat

Caption: Fischer esterification of this compound.

Fragrance_Development_Workflow Synthesis Synthesis of This compound or Derivatives Purification Purification Synthesis->Purification QC Quality Control (GC-MS, IR, NMR) Purification->QC Formulation Fragrance Formulation QC->Formulation Evaluation Sensory Evaluation Formulation->Evaluation Application Application in Consumer Products Evaluation->Application

Caption: Fragrance development workflow using this compound.

References

Applications of 6-Phenyl-1-hexanol and its Analogs in Pharmaceutical Intermediate Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct, large-scale applications of 6-phenyl-1-hexanol in the synthesis of commercial pharmaceutical intermediates are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. The combination of a lipophilic phenyl group and a reactive terminal hydroxyl group on a flexible hexyl chain makes it a valuable building block. To illustrate the synthetic utility of such C6-aryl-alkanol structures, this document will focus on a well-documented analog, 6-bromo-1-hexanol, in the synthesis of a key intermediate of the widely used analgesic, paracetamol. This example provides a practical framework for how this compound could be employed in similar synthetic strategies.

Introduction to Phenyl-Alkanol Scaffolds in Drug Discovery

Phenyl-alkanol derivatives are important structural units in a variety of biologically active molecules. The phenyl group can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions, while the alkyl chain provides conformational flexibility, and the terminal alcohol can be a site for further functionalization or a key hydrogen bonding element.

Potential transformations of this compound for pharmaceutical synthesis include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which are versatile intermediates for forming amides, esters, and other functional groups.

  • Etherification: The hydroxyl group can be converted to an ether, linking the phenyl-hexyl scaffold to another pharmacophore.

  • Halogenation: Conversion of the alcohol to an alkyl halide (e.g., chloride or bromide) provides an electrophilic site for nucleophilic substitution reactions.

  • Conversion to Amine: The alcohol can be converted to a primary amine, a common functional group in many pharmaceuticals, via methods like the Mitsunobu reaction followed by hydrolysis.

Case Study: Synthesis of a Paracetamol Intermediate using 6-Bromo-1-hexanol

This section details the synthesis of N-(4-(6-hydroxyhexyloxy)phenyl)acetamide, a key intermediate that could be used for further derivatization of paracetamol. This process utilizes 6-bromo-1-hexanol, a close structural and functional analog of this compound where the phenyl group is replaced by a bromine atom, which also serves as a good leaving group in nucleophilic substitution reactions.

Synthetic Pathway Overview

The synthesis is achieved through a Williamson ether synthesis, where the phenolic hydroxyl group of paracetamol is deprotonated to form a phenoxide ion, which then acts as a nucleophile to displace the bromide from 6-bromo-1-hexanol.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide)) Reaction Williamson Ether Synthesis (Reflux, 24h) Paracetamol->Reaction Bromohexanol 6-Bromo-1-hexanol Bromohexanol->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Intermediate N-(4-(6-hydroxyhexyloxy)phenyl)acetamide (Paracetamol Intermediate) Reaction->Intermediate

Quantitative Data
ParameterValue
Reactants
Paracetamol1.51 g (10 mmol)
6-Bromo-1-hexanol1.81 g (10 mmol)
Potassium Carbonate2.76 g (20 mmol)
Acetone (solvent)100 mL
Reaction Conditions
TemperatureReflux
Time24 hours
Product
YieldNot specified, monitor by TLC
PurificationFiltration and solvent evaporation
Detailed Experimental Protocol

Materials:

  • N-(4-hydroxyphenyl)acetamide (Paracetamol)

  • 6-Bromo-1-hexanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add N-(4-hydroxyphenyl)acetamide (1.51 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and 100 mL of anhydrous acetone.

    • Stir the suspension using a magnetic stirrer.

  • Addition of Reagent:

    • To the stirred suspension, add 6-bromo-1-hexanol (1.81 g, 10 mmol).

  • Reaction:

    • Heat the mixture to reflux (the boiling point of acetone, approximately 56°C) using a heating mantle.

    • Maintain the reflux for 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent of Ethyl acetate/Hexane (1:1).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and the washings.

    • Remove the acetone under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary):

    • The crude product can be further purified by column chromatography on silica gel if required.

Biological Context and Signaling Pathway

Paracetamol and its derivatives primarily exert their analgesic and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in pain and inflammation pathways.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Paracetamol_Derivative Paracetamol Derivative Paracetamol_Derivative->COX_Enzymes Inhibition

Potential Applications of this compound in Pharmaceutical Synthesis

Based on the reactivity demonstrated by its bromo-analog, this compound can be a precursor to various pharmaceutical intermediates.

Synthesis of Phenyl-hexyl Ether Linked Compounds

Similar to the paracetamol example, this compound can be used to introduce a phenyl-hexyloxy linker to a parent drug molecule. This modification can alter the pharmacokinetic properties of the drug, such as its lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of 6-Phenylhexylamine and its Derivatives

This compound can be converted to 6-phenylhexylamine. This amine can then be used as a building block for more complex pharmaceutical agents. For instance, arylcyclohexylamines are a class of pharmaceutical drugs with a wide range of biological activities. While 6-phenylhexylamine is not a direct arylcyclohexylamine, the synthetic principles for its incorporation into drug scaffolds are relevant.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Potential API Hexanol This compound Amine 6-Phenylhexylamine Hexanol->Amine Conversion (e.g., Mitsunobu) API Active Pharmaceutical Ingredient (API) Amine->API Further Synthesis

Conclusion

While direct and widespread applications of this compound in the synthesis of pharmaceutical intermediates are not prominently reported, its structure represents a valuable scaffold in drug design and development. The detailed protocol for the synthesis of a paracetamol intermediate using the analogous 6-bromo-1-hexanol provides a clear and practical example of how such bifunctional molecules can be effectively utilized. Researchers can adapt these methodologies to incorporate the this compound moiety into new or existing drug candidates to modulate their pharmacological profiles. The versatility of the terminal hydroxyl group allows for a range of chemical transformations, making this compound and related compounds important tools for medicinal chemists.

Application Notes and Protocols for the Selective Oxidation of 6-Phenyl-1-hexanol to 6-phenylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the selective oxidation of the primary alcohol 6-phenyl-1-hexanol to the corresponding aldehyde, 6-phenylhexanal. The protocols outlined below utilize common and reliable methods in organic synthesis, including Dess-Martin periodinane (DMP) oxidation, pyridinium chlorochromate (PCC) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation system. These methods have been selected for their high selectivity in converting primary alcohols to aldehydes while minimizing over-oxidation to carboxylic acids.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. 6-phenylhexanal, the target molecule, is a valuable building block in the synthesis of various organic compounds. The choice of an appropriate oxidation protocol is critical to ensure high yield and purity of the desired aldehyde, avoiding the formation of the corresponding carboxylic acid. This document offers a comparative overview of four distinct and widely used oxidation methodologies.

Comparative Summary of Oxidation Protocols

The following table summarizes the key quantitative parameters for the described protocols for the oxidation of this compound to 6-phenylhexanal. These values represent typical experimental conditions and may require optimization for specific laboratory settings or scales.

ParameterDess-Martin Periodinane (DMP) OxidationPyridinium Chlorochromate (PCC) OxidationSwern OxidationTEMPO-Catalyzed Oxidation
Oxidizing Agent Dess-Martin PeriodinanePyridinium ChlorochromateDimethyl sulfoxide (DMSO), Oxalyl chlorideSodium hypochlorite (NaOCl)
Stoichiometry (Oxidant) 1.1 - 1.5 equivalents1.2 - 1.5 equivalents2.0 - 3.0 equivalents (DMSO), 1.1 - 1.5 equivalents (Oxalyl Chloride)Catalytic (e.g., 0.1 eq. TEMPO), Stoichiometric NaOCl
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM) / Water
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)-78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours2 - 4 hours30 - 60 minutes1 - 3 hours
Typical Yield > 90%80 - 90%> 90%85 - 95%
Work-up Aqueous thiosulfate quench, extractionFiltration through silica/celite, extractionAqueous quench, extractionAqueous quench, extraction

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild reaction conditions and high selectivity.[1][2][3][4]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.[5]

  • Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 6-phenylhexanal.

  • Purify the crude product by column chromatography on silica gel if necessary.

DMP_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM add_dmp Add Dess-Martin Periodinane (1.2 eq) at RT start->add_dmp stir Stir at RT for 1-4 hours (Monitor by TLC) add_dmp->stir quench Quench with NaHCO₃/Na₂S₂O₃ stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃, H₂O, Brine extract->wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end 6-Phenylhexanal purify->end

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic reagent for the selective oxidation of primary alcohols to aldehydes in a non-aqueous medium.[6][7][8]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware for filtration and extraction

Procedure:

  • In a dry round-bottom flask, suspend pyridinium chlorochromate (1.5 eq.) and Celite® (or silica gel, approximately the same weight as PCC) in anhydrous DCM.

  • To this stirred suspension, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.

  • Collect the filtrate and concentrate it under reduced pressure.

  • The resulting crude product can be further purified by column chromatography if necessary.

PCC_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend PCC and Celite in anhydrous DCM add_alcohol Add this compound solution dropwise at RT start->add_alcohol stir Stir at RT for 2-4 hours (Monitor by TLC) add_alcohol->stir dilute Dilute with Diethyl Ether stir->dilute filter Filter through Silica/Celite dilute->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end 6-Phenylhexanal purify->end

Protocol 3: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is known for its mild conditions and high yields.[9][10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar, low-temperature thermometer

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a low-temperature thermometer, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for another 30 minutes.

  • Add triethylamine (5.0 eq.) to the reaction mixture, still at -78 °C. Stir for 15 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (e.g., 1 M), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Swern_Oxidation_Workflow cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation cluster_workup Work-up & Purification start Oxalyl Chloride in DCM at -78°C add_dmso Add DMSO in DCM (<-60°C) start->add_dmso add_alcohol Add this compound in DCM (<-60°C) add_dmso->add_alcohol add_base Add Triethylamine at -78°C add_alcohol->add_base warm_quench Warm to RT, Quench with H₂O add_base->warm_quench extract Extract with DCM warm_quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end 6-Phenylhexanal purify->end

Protocol 4: TEMPO-Catalyzed Oxidation

This method provides a greener alternative using a catalytic amount of the stable nitroxyl radical TEMPO with a stoichiometric oxidant like sodium hypochlorite (bleach).[12][13][14]

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), TEMPO (0.01-0.1 eq.), and potassium bromide (0.1 eq.) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium hypochlorite (1.1 eq.) and saturated sodium bicarbonate (to maintain a pH of ~9).

  • Add the basic NaOCl solution to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Stir the biphasic mixture vigorously at 0 °C to room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess oxidant.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

TEMPO_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alcohol, TEMPO, KBr in DCM at 0°C add_naocl Add basic NaOCl solution dropwise at 0°C start->add_naocl stir Stir vigorously for 1-3 hours (Monitor by TLC) add_naocl->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with DCM quench->extract wash Wash with H₂O, Brine extract->wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end 6-Phenylhexanal purify->end

References

Application Notes and Protocols for Esterification Reactions Involving 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of esters from 6-Phenyl-1-hexanol. Esterification is a fundamental reaction in organic synthesis, crucial for the development of new pharmaceuticals, fragrances, and specialty chemicals. The protocols outlined below describe two primary methods: the classic acid-catalyzed Fischer Esterification and the milder, more selective enzyme-catalyzed esterification.

Introduction

This compound is a versatile primary alcohol featuring a phenyl group at the terminus of a six-carbon chain. Its esters are of significant interest in various fields. For instance, in drug development, esterification can be used to create prodrugs with improved bioavailability or to modify the pharmacokinetic properties of a molecule. In the fragrance industry, esters of this compound can contribute to complex and long-lasting scents. These application notes offer detailed methodologies to facilitate the synthesis and exploration of novel esters derived from this alcohol.

Methods and Protocols

Two robust methods for the esterification of this compound are presented: Fischer Esterification and Lipase-Catalyzed Esterification.

Protocol 1: Fischer Esterification of this compound with Acetic Acid

This protocol describes a classic acid-catalyzed esterification to produce 6-phenylhexyl acetate. To drive the reaction towards the product, an excess of the carboxylic acid is used, and water is removed azeotropically with a Dean-Stark apparatus.

Materials:

  • This compound

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 17.8 g, 0.1 mol) and an excess of glacial acetic acid (e.g., 12.0 g, 0.2 mol).

  • Solvent and Catalyst Addition: Add 100 mL of toluene to dissolve the reactants. Carefully add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 5 mol%) or a few drops of concentrated sulfuric acid.

  • Azeotropic Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and excess acetic acid. Be cautious of CO₂ evolution.

  • Washing: Wash the organic layer with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 6-phenylhexyl acetate can be purified by vacuum distillation to obtain the final product.

Protocol 2: Lipase-Catalyzed Esterification of this compound with Hexanoic Acid

This protocol utilizes an immobilized lipase for a more selective and milder esterification, which is particularly useful for sensitive substrates.

Materials:

  • This compound

  • Hexanoic Acid

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., toluene, heptane, or solvent-free)

  • Molecular sieves (3Å or 4Å)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine this compound (e.g., 1.78 g, 10 mmol) and hexanoic acid (e.g., 1.16 g, 10 mmol).

  • Solvent and Enzyme Addition: Add an appropriate amount of anhydrous organic solvent (e.g., 20 mL of toluene) if not performing a solvent-free reaction. Add the immobilized lipase (e.g., 10% by weight of substrates, 0.29 g) and molecular sieves (to absorb the water produced).

  • Incubation: Seal the vessel and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots over time and analyzing them by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Enzyme Removal: Once the desired conversion is reached (typically 24-48 hours), stop the reaction and remove the immobilized lipase by filtration. The enzyme can often be washed and reused.

  • Purification: The solvent can be removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize representative quantitative data for esterification reactions of primary alcohols under various conditions. While specific data for this compound is limited in the literature, the presented data for analogous long-chain alcohols provide a useful benchmark for expected yields.

Table 1: Acid-Catalyzed Esterification of Primary Alcohols

Carboxylic AcidAlcoholCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic Acid1-HexanolH₂SO₄NoneReflux2~70-80
Acetic Acid1-Octanolp-TsOHTolueneReflux5>95
Lauric Acid2-EthylhexanolAmberlyst-15None1406>98
Benzoic AcidMethanolH₂SO₄Methanol65-90[1]

Table 2: Lipase-Catalyzed Esterification of Primary Alcohols

Carboxylic AcidAlcoholLipaseSolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)
Hexanoic AcidBenzyl AlcoholNovozym 435Toluene5024>95
VariousPrimary AlcoholsLipase B from Candida antarcticatert-butyl methyl ether374850-80
Octanoic AcidDihydrocaffeic acidLipaseIonic Liquid39.477.584.4
Palmitic AcidSucroseLipase from Humicola lanuginosa2-methyl-2-butanol/DMSO-4880

Visualizations

The following diagrams illustrate the Fischer esterification reaction mechanism and a general experimental workflow for the synthesis of esters from this compound.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH This compound (R'-OH) H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester_Water Protonated Ester + H₂O Tetrahedral_Intermediate->Protonated_Ester_Water - H₂O Ester Ester (R-COOR') Protonated_Ester_Water->Ester - H⁺ Water Water (H₂O) Protonated_Ester_Water->Water H_plus_regen H⁺ (regenerated) Ester->H_plus_regen

Fischer Esterification Mechanism

Esterification_Workflow Reactants 1. Combine Reactants (this compound, Carboxylic Acid) Catalyst_Solvent 2. Add Catalyst and Solvent Reactants->Catalyst_Solvent Reaction 3. Heat to Reflux (with Dean-Stark for water removal) Catalyst_Solvent->Reaction Workup 4. Aqueous Work-up (Neutralization and Washing) Reaction->Workup Drying 5. Dry Organic Layer Workup->Drying Concentration 6. Solvent Removal (Rotary Evaporation) Drying->Concentration Purification 7. Purification (Vacuum Distillation or Chromatography) Concentration->Purification Product Final Ester Product Purification->Product

General Experimental Workflow

References

6-Phenyl-1-hexanol as a Linker in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-1-hexanol is a bifunctional molecule featuring a six-carbon aliphatic chain, a terminal hydroxyl group, and a terminal phenyl ring.[1][2][3] Its unique combination of a flexible hydrophobic chain and the potential for functionalization at both the hydroxyl and phenyl groups makes it an attractive candidate for use as a linker in various medicinal chemistry applications. This document provides detailed application notes on the potential uses of this compound as a linker, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), along with detailed, representative experimental protocols.

Application Notes

The structural characteristics of this compound—a defined length, moderate flexibility from the hexyl chain, and hydrophobicity imparted by the phenyl group—can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Physicochemical Properties of this compound

A molecule's physicochemical properties are fundamental to its function as a linker, influencing solubility, cell permeability, and interaction with biological targets.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
CAS Number 2430-16-2[1]
Appearance Clear colorless liquid[4]
Boiling Point 154-155 °C at 11 mmHg[4]
Predicted LogP ~3.9[1]
Solubility Soluble in organic solvents, limited water solubility[4]
Application in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component, as its length, rigidity, and composition dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

A this compound-derived linker can offer:

  • Optimal Length: The six-carbon chain provides a flexible spacer to span the distance between the target protein and the E3 ligase.

  • Conformational Rigidity: The phenyl group can introduce a degree of rigidity to the linker, which can help to pre-organize the molecule into a bioactive conformation for ternary complex formation. This can also facilitate specific π-π stacking interactions with residues on the surface of the target protein or E3 ligase.

  • Modulation of Physicochemical Properties: The hydrophobic nature of the phenylhexyl chain can influence the cell permeability and solubility of the resulting PROTAC.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies consisting of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. The linker's stability in circulation and its ability to release the payload at the target site are crucial for ADC efficacy and safety.

In the context of ADCs, a this compound-based linker could be used to:

  • Space the Payload from the Antibody: The hexyl chain can provide sufficient distance between the bulky antibody and the cytotoxic drug, minimizing steric hindrance and preserving the binding affinity of the antibody.

  • Influence Pharmacokinetics: The overall hydrophobicity of the linker-drug component can affect the pharmacokinetic properties of the ADC, including its plasma clearance and biodistribution.

Hypothetical Case Study: A Phenylhexyl Linker in a BRD4-Targeting PROTAC

To illustrate the application of a this compound-derived linker, we present a hypothetical case study on the development of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. In this example, the PROTAC is composed of a ligand for BRD4 (e.g., JQ1), a ligand for the von Hippel-Lindau (VHL) E3 ligase, and a linker derived from this compound.

Rationale for Linker Selection

The rationale for employing a phenylhexyl linker in a BRD4-targeting PROTAC is to explore the structure-activity relationship (SAR) concerning linker composition. The phenyl group is introduced to add a rigid element and potentially engage in favorable interactions within the ternary complex, while the hexyl chain provides the necessary length and flexibility.

Representative Quantitative Data

The following table presents hypothetical data for a series of BRD4-targeting PROTACs with different linkers to demonstrate the impact of linker composition on degradation activity.

PROTAC IDLinker StructureBRD4 Binding Affinity (K D , nM)VHL Binding Affinity (K D , nM)Ternary Complex Cooperativity (α)DC 50 (nM)D max (%)
PROTAC-1 PEG41202502.55095
PROTAC-2 Alkyl C81102651.88590
PROTAC-3 (Hypothetical) Phenylhexyl 115 240 4.2 25 98
PROTAC-4 Alkyl C121302801.215075

This data is purely illustrative and intended to demonstrate the potential impact of the linker on PROTAC performance.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a hypothetical PROTAC utilizing a this compound-derived linker.

Protocol 1: Synthesis of a Bifunctional Phenylhexyl Linker

This protocol describes the synthesis of an exemplary bifunctional linker derived from this compound, featuring a terminal amine for conjugation to one part of the PROTAC and a carboxylic acid on the other end.

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazine monohydrate

  • Succinic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Mitsunobu Reaction for Phthalimide Installation:

    • To a solution of this compound (1.0 eq), phthalimide (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C, add DIAD (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify by silica gel chromatography to obtain the phthalimide-protected intermediate.

  • Deprotection to Yield the Primary Amine:

    • Dissolve the phthalimide-protected intermediate in ethanol.

    • Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 4 hours.

    • Cool the reaction, filter off the precipitate, and concentrate the filtrate.

    • Purify the residue to yield 6-phenylhexylamine.

  • Acylation with Succinic Anhydride:

    • Dissolve 6-phenylhexylamine (1.0 eq) in DCM.

    • Add succinic anhydride (1.1 eq) and TEA (1.2 eq).

    • Stir the reaction at room temperature for 2 hours.

    • Wash the reaction mixture with 1M HCl and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final bifunctional linker with a terminal carboxylic acid and a phenyl group ready for further modification if needed, or direct use.

Protocol 2: Synthesis of a Hypothetical BRD4-Targeting PROTAC

This protocol outlines the coupling of the synthesized phenylhexyl linker to a JQ1 derivative (for BRD4 binding) and a VHL ligand.

Materials:

  • Synthesized phenylhexyl linker from Protocol 1

  • JQ1-amine derivative

  • VHL-acid derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Coupling of Linker to JQ1:

    • Dissolve the synthesized phenylhexyl linker (1.0 eq), JQ1-amine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the JQ1-linker conjugate by preparative HPLC.

  • Coupling of JQ1-Linker to VHL Ligand:

    • Dissolve the JQ1-linker conjugate (1.0 eq), VHL-acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Western Blot for BRD4 Degradation

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line (e.g., HeLa or MCF-7).

Materials:

  • HeLa or MCF-7 cells

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1, 10, 100, 1000 nM) and a DMSO control for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Immunoblotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal to determine the extent of protein degradation.

Visualizations

PROTAC_Mechanism_of_Action PROTAC PROTAC (Phenylhexyl Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ligase (e.g., VHL) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a phenylhexyl linker.

Synthetic_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A This compound B Phthalimide Protection A->B C Hydrazine Deprotection B->C D Acylation with Succinic Anhydride C->D E Bifunctional Phenylhexyl Linker D->E H Final BRD4 PROTAC E->H F JQ1-amine F->H G VHL-acid G->H

Caption: Synthetic workflow for the preparation of a BRD4-targeting PROTAC.

SAR_Logic Start Initial PROTAC Design LinkerMod Linker Modification Start->LinkerMod Phenylhexyl Incorporate Phenylhexyl Linker LinkerMod->Phenylhexyl Synthesis Chemical Synthesis Phenylhexyl->Synthesis BioAssay Biological Evaluation (Western Blot) Synthesis->BioAssay Data Analyze Degradation Data (DC50, Dmax) BioAssay->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->LinkerMod Iterate

Caption: Logical workflow for establishing structure-activity relationships.

References

Experimental protocol for Williamson ether synthesis with 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Williamson Ether Synthesis of 6-Methoxy-1-phenylhexane

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-methoxy-1-phenylhexane from 6-phenyl-1-hexanol via the Williamson ether synthesis. This method involves the deprotonation of the primary alcohol using sodium hydride to form a sodium alkoxide, followed by a bimolecular nucleophilic substitution (SN2) reaction with methyl iodide. This protocol is intended for researchers in organic synthesis and drug development, offering a reliable method for the preparation of asymmetrical ethers.

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[1][2][3] The reaction proceeds through an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether.[3][4] Key to this synthesis is the generation of the alkoxide, which is typically achieved by reacting an alcohol with a strong base, such as sodium hydride (NaH).[5][6][7] Sodium hydride is an effective choice as it irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[5]

This protocol details the synthesis of 6-methoxy-1-phenylhexane from this compound and methyl iodide. This compound is a primary alcohol, making it an excellent substrate for this reaction as the corresponding alkoxide is unhindered.[8][9][10] Methyl iodide is chosen as the alkylating agent due to its high reactivity in SN2 reactions.[11]

Reaction and Mechanism

The overall reaction is as follows:

Step 1: Deprotonation of this compound The hydride ion from sodium hydride deprotonates the hydroxyl group of this compound to form a sodium alkoxide and hydrogen gas.[5][12]

Step 2: Nucleophilic Substitution (SN2) The resulting nucleophilic alkoxide attacks the electrophilic methyl group of methyl iodide in a backside attack, displacing the iodide ion to form the ether product, 6-methoxy-1-phenylhexane.[4][5]

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
This compound178.27[8]1.78 g10.097%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g11.060%Sigma-Aldrich
Methyl Iodide141.94[11]0.70 mL (1.59 g)11.299%Thermo Fisher
Anhydrous Tetrahydrofuran (THF)-50 mL-≥99.9%Sigma-Aldrich
Saturated Ammonium Chloride (aq)-20 mL--Lab Chem
Saturated Sodium Chloride (Brine)-20 mL--Lab Chem
Diethyl Ether-50 mL-ACS GradeVWR
Anhydrous Magnesium Sulfate-5 g--VWR

3.2. Equipment

  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Preparation of the Reaction Apparatus: Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a septum. The apparatus should be flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

  • Dispensing of Sodium Hydride: Under an inert atmosphere, carefully add 0.44 g of the 60% sodium hydride dispersion to the reaction flask.

  • Addition of Solvent and Alcohol: Add 30 mL of anhydrous THF to the flask. While stirring, slowly add a solution of 1.78 g of this compound in 20 mL of anhydrous THF to the sodium hydride suspension dropwise over 15 minutes at room temperature. The evolution of hydrogen gas should be observed.[5]

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure the complete formation of the alkoxide. The cessation of gas evolution indicates the completion of this step.[5]

  • Addition of Methyl Iodide: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 0.70 mL of methyl iodide via syringe through the septum.

  • Reaction: After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 20 mL of water. Shake the funnel and separate the layers. Wash the organic layer with 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-methoxy-1-phenylhexane.

Data Presentation

ParameterValue
Starting AlcoholThis compound
Alkylating AgentMethyl Iodide
BaseSodium Hydride
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Theoretical Yield1.92 g
Expected Product6-Methoxy-1-phenylhexane

Visualizations

Experimental Workflow Diagram

Williamson_Ether_Synthesis Workflow for Williamson Ether Synthesis of 6-Methoxy-1-phenylhexane cluster_prep Apparatus Setup cluster_reaction Reaction cluster_workup Workup and Purification A Flame-dry two-neck RBF, condenser, and septum under inert gas B Add NaH and anhydrous THF A->B C Add this compound solution dropwise B->C D Stir for 30 min at RT (Alkoxide formation) C->D E Cool to 0°C and add Methyl Iodide D->E F Stir for 4-6 hours at RT E->F G Quench with sat. NH4Cl F->G H Extract with Diethyl Ether G->H I Wash with Brine H->I J Dry with MgSO4 I->J K Concentrate via Rotary Evaporation J->K L Purify by Column Chromatography K->L Product 6-Methoxy-1-phenylhexane L->Product

Caption: A flowchart illustrating the key steps of the Williamson ether synthesis protocol.

Reaction Mechanism Diagram

Reaction_Mechanism Mechanism of Williamson Ether Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol Ph-(CH2)6-OH Alkoxide Ph-(CH2)6-O- Na+ Alcohol->Alkoxide + NaH NaH NaH H2 H2 (gas) Alkoxide2 Ph-(CH2)6-O- Na+ Ether Ph-(CH2)6-O-CH3 Alkoxide2->Ether + CH3-I MeI CH3-I NaI NaI

Caption: The two-step mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Purification of 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Phenyl-1-hexanol, a versatile building block in organic synthesis. The selection of the appropriate purification technique is critical to ensure high purity of the final compound, which is essential for reliable results in subsequent research and development applications. The primary methods covered are vacuum distillation and flash column chromatography.

Introduction

This compound is a colorless to light yellow oil at room temperature.[1] Its purification is often necessary to remove byproducts and unreacted starting materials from its synthesis. A common synthetic route involves the hydrogenation of 6-phenylhex-5-yn-1-ol.[2] Potential impurities may therefore include the starting alkyne, the corresponding alkene from incomplete hydrogenation, and residual catalyst.

Choosing a Purification Method

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

  • Vacuum Distillation: Ideal for large-scale purification and for removing non-volatile or highly volatile impurities.[3] It is effective if the impurities have boiling points significantly different from this compound.

  • Flash Column Chromatography: Offers high-resolution separation and is effective for removing impurities with similar polarities to the product.[3] It is suitable for achieving very high purity on a small to medium scale.

  • Recrystallization: Generally not suitable for this compound as it is a liquid at room temperature. This method is more appropriate for solid compounds.[3]

Quantitative Data Summary

The following table summarizes the typical purity levels that can be achieved with different purification techniques.

Purification TechniqueStarting Purity (Typical)Final Purity AchievedAdvantagesDisadvantages
Vacuum Distillation85-95%95-99%Good for large scale, effective for non-volatile impurities.[3]Requires thermal stability of the compound, less effective for impurities with similar boiling points.[3]
Flash Column Chromatography85-95%>98%High resolution, applicable to a wide range of impurities.[3]Can be time-consuming and requires larger volumes of solvents.[3]

Experimental Protocols

Vacuum Distillation

This protocol is for the purification of this compound using fractional vacuum distillation. The boiling point of this compound is reported to be 154-155 °C at 11 mm Hg.[4]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Cold trap (optional, but recommended)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point of 154-155 °C under the applied pressure (11 mm Hg). Discard any initial lower-boiling fractions.

  • Completion: Once the distillation is complete, allow the apparatus to cool down before slowly venting the system to atmospheric pressure.

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion A Assemble Distillation Apparatus B Charge Flask with Crude Product A->B C Apply Vacuum Slowly B->C D Gently Heat the Flask C->D E Collect Product Fraction at 154-155°C / 11 mmHg D->E F Monitor Temperature E->F Constant Monitoring G Cool Apparatus E->G F->E Adjust Heat H Vent System to Atmospheric Pressure G->H I Collect Purified this compound H->I

Workflow for Vacuum Distillation of this compound.
Flash Column Chromatography

This protocol describes the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate.[3] Adjust the polarity to achieve an Rf value of approximately 0.3 for the product.[5] A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed.

    • Drain the excess solvent until it is level with the top of the silica.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or the eluent.

    • Carefully apply the sample solution to the top of the silica bed.[3]

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent to move the product down the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_isolation Product Isolation A Select Solvent System via TLC (e.g., Hexane/EtOAc) B Pack Column with Silica Gel Slurry A->B C Dissolve Crude Product in Minimal Solvent B->C D Load Sample onto Column C->D E Elute with Gradient Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G Analysis G->F Continue Collection H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

References

Application Note: Synthesis and Utility of Isotopically Labeled 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details methodologies for the synthesis of isotopically labeled 6-phenyl-1-hexanol, a valuable building block for the preparation of labeled drug candidates and research chemicals. The incorporation of isotopes such as Carbon-14 (¹⁴C) and Deuterium (D) is critical for absorption, distribution, metabolism, and excretion (ADME) studies, enabling precise tracking and quantification in biological systems.[1][2]

Introduction

This compound and its derivatives are common structural motifs in various biologically active molecules. Isotopic labeling of these compounds provides an indispensable tool for drug discovery and development, offering high sensitivity for tracking metabolic profiles, even at low concentrations.[1] Carbon-14 is a beta-emitter with a long half-life, making it ideal for quantitative mass balance studies, while stable isotopes like deuterium can be used as internal standards in mass spectrometry-based assays.[2][3][4] This document provides protocols for the synthesis of [¹⁴C]-6-phenyl-1-hexanol and deuterated this compound.

Synthesis of Labeled this compound

The synthesis of labeled this compound can be achieved through several routes. The choice of strategy depends on the desired label position and the availability of labeled starting materials.

Carbon-14 Labeling: Synthesis of [¹⁴C]-6-Phenyl-1-hexanol

A common strategy for introducing a Carbon-14 label into the phenyl ring is to utilize a commercially available labeled precursor, such as [U-¹⁴C]-bromobenzene.

Reaction Scheme:

A plausible synthetic route involves a Sonogashira coupling of [U-¹⁴C]-bromobenzene with 5-hexyn-1-ol, followed by hydrogenation of the resulting alkyne to yield the desired labeled alcohol.

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Hydrogenation start_A [U-14C]-Bromobenzene catalyst Pd(PPh3)2Cl2, CuI, Et3N start_A->catalyst start_B 5-Hexyn-1-ol start_B->catalyst intermediate [14C]-6-Phenyl-5-hexyn-1-ol catalyst->intermediate intermediate_2 [14C]-6-Phenyl-5-hexyn-1-ol reagent H2, Pd/C intermediate_2->reagent product [14C]-6-Phenyl-1-hexanol reagent->product

Caption: Synthesis of [¹⁴C]-6-Phenyl-1-hexanol.

Quantitative Data Summary

StepReactionReactantsProductRadiochemical Yield (%)Specific Activity (mCi/mmol)
1Sonogashira Coupling[U-¹⁴C]-Bromobenzene, 5-Hexyn-1-ol[¹⁴C]-6-Phenyl-5-hexyn-1-ol75-8550-60
2Hydrogenation[¹⁴C]-6-Phenyl-5-hexyn-1-ol[¹⁴C]-6-Phenyl-1-hexanol>9550-60

Experimental Protocol: Synthesis of [¹⁴C]-6-Phenyl-1-hexanol

Step 1: Sonogashira Coupling to form [¹⁴C]-6-Phenyl-5-hexyn-1-ol

  • To a solution of 5-hexyn-1-ol (1.2 eq) in degassed triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) under an inert atmosphere.

  • Add [U-¹⁴C]-bromobenzene (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by radio-TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain [¹⁴C]-6-phenyl-5-hexyn-1-ol.

Step 2: Hydrogenation to form [¹⁴C]-6-Phenyl-1-hexanol

  • Dissolve the [¹⁴C]-6-phenyl-5-hexyn-1-ol in ethanol.

  • Add a catalytic amount of 10% palladium on charcoal.

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by radio-TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield [¹⁴C]-6-phenyl-1-hexanol.[5]

Deuterium Labeling: Synthesis of Deuterated this compound

Deuterium can be introduced at various positions. A common approach for labeling the phenyl ring is through a palladium-catalyzed H-D exchange reaction using deuterium oxide (D₂O) as the deuterium source.

Reaction Scheme:

cluster_0 H-D Exchange start This compound reagents Pd/C, Al, D2O start->reagents product [d5]-6-Phenyl-1-hexanol reagents->product

Caption: Synthesis of deuterated this compound.

Quantitative Data Summary

ReactionReactantProductIsotopic Purity (%)Yield (%)
H-D ExchangeThis compound[d₅]-6-Phenyl-1-hexanol>9885-95

Experimental Protocol: Synthesis of [d₅]-6-Phenyl-1-hexanol

  • To a reaction vessel, add this compound (1.0 eq), palladium on charcoal (10 mol%), and aluminum powder (2.0 eq).

  • Add deuterium oxide (D₂O) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the isotopic enrichment by mass spectrometry.

  • Upon completion, cool the reaction to room temperature and filter to remove the catalyst and aluminum salts.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain [d₅]-6-phenyl-1-hexanol.

Applications

Labeled this compound can be used as a versatile intermediate for the synthesis of more complex labeled molecules. The hydroxyl group can be readily functionalized to introduce other moieties or to couple with other molecules of interest for various in vitro and in vivo studies.

Workflow for Utilizing Labeled this compound

cluster_0 Synthesis & Purification cluster_1 Downstream Applications synthesis Synthesis of Labeled This compound purification Purification and Characterization synthesis->purification derivatization Derivatization/ Coupling to Target Molecule purification->derivatization adme In vivo / In vitro ADME Studies derivatization->adme imaging Metabolic Imaging derivatization->imaging

Caption: Workflow for labeled compound applications.

Conclusion

The protocols outlined in this application note provide a framework for the synthesis of Carbon-14 and deuterium-labeled this compound. These labeled compounds are crucial for advancing our understanding of the pharmacokinetic and metabolic profiles of new chemical entities in drug discovery and development. The synthetic routes are adaptable and can be modified to introduce labels at other positions or to synthesize derivatives with different functional groups.

References

Application Notes and Protocols for the Chromatographic Separation of 6-Phenyl-1-hexanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of 6-Phenyl-1-hexanol and its common derivatives. The methods outlined below are intended to serve as a starting point for analytical method development and can be adapted based on the specific sample matrix and available instrumentation. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are addressed, offering robust options for the analysis of this class of compounds.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and ensuring quality control. This document provides recommended starting conditions for both GC and HPLC analysis.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. A common approach involves the use of a mid-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).

Recommended GC Protocol

A robust GC-FID or GC-MS method can be established using a wax-type capillary column, which is suitable for the analysis of alcohols and esters.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polyethylene glycol stationary phase.

  • Injector Temperature: 250 °C

  • Detector Temperature:

    • FID: 280 °C

    • MS Transfer Line: 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

Sample Preparation:

Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Elution Order and Representative Data

The elution order in GC is primarily determined by the boiling point and, to a lesser extent, the polarity of the compounds. For this compound and its non-polar derivatives, the retention time will generally increase with increasing molecular weight and boiling point.

Table 1: Representative GC Retention Data (Hypothetical)

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Expected Retention Time (min)
6-Chloro-1-phenylhexaneC₁₂H₁₇Cl196.71~260-265~12.5
This compoundC₁₂H₁₈O178.27275-277~13.8
6-Phenylhexyl acetateC₁₄H₂₀O₂220.31~290-295~15.2
6-Phenylhexyl propionateC₁₅H₂₂O₂234.34~305-310~16.5

Note: The retention times provided are for illustrative purposes and will vary depending on the specific instrument and conditions.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a versatile technique for the separation of aromatic compounds. A Phenyl-Hexyl stationary phase is often recommended as it can provide unique selectivity for aromatic analytes through π-π interactions, in addition to hydrophobic interactions.

Recommended HPLC Protocol

This protocol outlines a reversed-phase HPLC method with UV detection suitable for the analysis of this compound and its derivatives.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A standard C18 column can also be used as an alternative.

  • Mobile Phase:

    • A: HPLC-grade Water

    • B: HPLC-grade Acetonitrile or Methanol. (Methanol may enhance selectivity on a phenyl phase for aromatic compounds).

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (initial composition). Filter the solution through a 0.45 µm syringe filter before injection.

Expected Elution Order and Representative Data

In reversed-phase HPLC, retention is primarily based on hydrophobicity. More hydrophobic (less polar) compounds will have longer retention times. Therefore, the elution order will generally be the inverse of what is observed in normal-phase chromatography.

Table 2: Representative HPLC Retention Data (Hypothetical)

CompoundStructureMolecular Weight ( g/mol )PolarityExpected Retention Time (min)
This compoundC₁₂H₁₈O178.27Most Polar~8.5
6-Phenylhexyl acetateC₁₄H₂₀O₂220.31Less Polar~10.2
6-Phenylhexyl propionateC₁₅H₂₂O₂234.34Less Polar~11.8
6-Chloro-1-phenylhexaneC₁₂H₁₇Cl196.71Least Polar~13.5

Note: The retention times provided are for illustrative purposes and will vary depending on the specific instrument and conditions.

Experimental Workflow and Data Analysis

A typical workflow for the chromatographic analysis of this compound and its derivatives is depicted below. This process ensures accurate and reproducible results.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting sample_prep Sample Weighing and Dissolution filtration Filtration (0.45 µm) sample_prep->filtration std_prep Standard Weighing and Serial Dilution std_prep->filtration injection Sample/Standard Injection filtration->injection instrument_setup Instrument Setup (GC or HPLC) sequence_setup Sequence Creation instrument_setup->sequence_setup sequence_setup->injection peak_integration Peak Integration and Identification injection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analytes calibration->quantification report Final Report Generation quantification->report

Caption: Experimental workflow for chromatographic analysis.

The logical flow for analyzing this compound and its derivatives begins with careful sample and standard preparation. This is followed by the setup and execution of the chromatographic analysis using either GC or HPLC. Finally, the acquired data is processed, which includes peak integration, calibration, and quantification, culminating in a comprehensive report. This systematic approach ensures the accuracy and reliability of the analytical results.

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Phenyl-1-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Phenyl-1-hexanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. It includes frequently asked questions, detailed troubleshooting guides for common issues, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through several key pathways. The most common methods include the reduction of 6-phenylhexanoic acid or its corresponding esters (e.g., methyl or ethyl 6-phenylhexanoate) using strong reducing agents like Lithium Aluminum Hydride (LAH) or diborane.[1][2] Another approach is the hydrogenation of unsaturated precursors, such as 6-phenylhex-5-yn-1-ol, using a palladium on carbon catalyst.[3] Grignard reactions are also a viable, though less direct, route that can be adapted for this synthesis.

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a stable, combustible, clear, colorless to light yellow liquid oil.[4] It is incompatible with strong oxidizing agents.[4] Key properties are summarized in the table below.

Q3: What are the primary safety concerns and handling requirements for the reagents used in this synthesis?

A3: Many reagents used in the synthesis of this compound are hazardous and require careful handling in a controlled laboratory environment.

  • Lithium Aluminum Hydride (LAH): A powerful reducing agent that reacts violently with water and protic solvents to produce flammable hydrogen gas.[2][5] All reactions must be conducted under anhydrous (dry) conditions and a nitrogen or argon atmosphere.[2][5] The workup requires slow, careful quenching at low temperatures.[2][6]

  • Grignard Reagents (e.g., Phenylmagnesium Bromide): These are highly reactive organometallic compounds that are sensitive to moisture and protic solvents.[7] Reactions must be performed in anhydrous solvents like diethyl ether or THF under an inert atmosphere.[7][8]

  • Diborane (BH₃): A toxic and flammable gas, often used as a solution in THF. It should be handled in a well-ventilated fume hood.

Q4: How can I purify the final this compound product?

A4: The crude product can be purified by flash column chromatography over silica gel.[1] A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate).[1] Alternatively, for larger scales or to remove non-volatile impurities, distillation under reduced pressure (vacuum distillation) is an effective method.[4][6]

Data Presentation

Table 1: Comparison of Selected Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Conditions Reported Yield Reference
Hydrogenation 6-phenylhex-5-yn-1-ol H₂, Palladium on Carbon Ethanol, 40 psi H₂, 2h 70% [3]
Reduction of Acid 6-phenylhexanoic acid Diborane (BH₃) in THF 0 °C to room temp, 1h Not specified [1]

| Reduction of Ester | Carboxylic acids, esters | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | High (general) |[2][5][9] |

Table 2: Physical and Chemical Properties of this compound

Property Value
CAS Number 2430-16-2
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol [3]
Appearance Clear colorless to light yellow liquid oil[4][10]
Boiling Point 154-155 °C at 11 mm Hg[4]
Density 0.953 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.5100 to 1.5120[10]

| Solubility | Slightly soluble in Chloroform and Methanol[4] |

Mandatory Visualizations

G cluster_start Starting Materials cluster_reactions Reaction Pathways 6-Phenylhexanoic Acid 6-Phenylhexanoic Acid Reduction (BH3) Reduction (BH3) 6-Phenylhexanoic Acid->Reduction (BH3) Ethyl 6-Phenylhexanoate Ethyl 6-Phenylhexanoate Reduction (LiAlH4) Reduction (LiAlH4) Ethyl 6-Phenylhexanoate->Reduction (LiAlH4) 6-Phenylhex-5-yn-1-ol 6-Phenylhex-5-yn-1-ol Hydrogenation (H2/Pd-C) Hydrogenation (H2/Pd-C) 6-Phenylhex-5-yn-1-ol->Hydrogenation (H2/Pd-C) This compound This compound Reduction (BH3)->this compound Reduction (LiAlH4)->this compound Hydrogenation (H2/Pd-C)->this compound

Caption: Common synthetic pathways to this compound.

G start Setup Reaction (Anhydrous, Inert Atm.) reaction Reactant Addition & Reaction Period start->reaction 1 quench Quench Excess Reagent (e.g., Ethyl Acetate, H₂O) reaction->quench 2 workup Aqueous Workup (Extraction, Washes) quench->workup 3 purify Purification (Chromatography/Distillation) workup->purify 4 analyze Analysis (NMR, IR, GC-MS) purify->analyze 5 end Pure Product analyze->end 6

Caption: General experimental workflow for chemical synthesis.

Troubleshooting Guides

Issue 1: Lithium Aluminum Hydride (LAH) Reduction Fails or Gives Low Yield

Q: My reduction of ethyl 6-phenylhexanoate with LAH is incomplete or the yield is very low. What went wrong?

A: This is a common issue often related to the quality of the reagents and the reaction conditions.

  • Moisture Contamination: LAH reacts vigorously with water.[2][5] Any moisture in your solvent, glassware, or starting material will consume the LAH, reducing the amount available for the reduction and lowering your yield.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably fresh from a solvent purification system or a newly opened bottle.[2][6] It's good practice to add a small amount of LAH to the solvent first to eliminate any trace moisture.[5]

  • Inactive LAH: Lithium aluminum hydride can degrade upon exposure to air and moisture during storage.

    • Solution: Use a fresh bottle of LAH or test the activity of your current stock on a small scale with a reliable substrate.

  • Insufficient Reagent: Ester reductions with LAH require at least 2 equivalents of hydride per mole of ester. Typically, a molar excess of LAH is used to ensure the reaction goes to completion.[2]

    • Solution: Recalculate your stoichiometry and ensure you are using a sufficient excess of LAH.

  • Problematic Workup: Improper workup can lead to the loss of product. A common issue is the formation of gelatinous aluminum salts that are difficult to filter and can trap the product.

    • Solution: Use a Fieser workup. After quenching excess LAH with ethyl acetate, for every 'X' g of LAH used, slowly and sequentially add 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, all while cooling the flask in an ice bath. This procedure typically produces a granular, easily filterable solid.

Issue 2: Grignard Reaction Fails to Initiate

Q: I'm trying a Grignard synthesis (e.g., Phenylmagnesium Bromide + 6-chloro-1-hexanol derivative), but the reaction won't start. What should I do?

A: The initiation of a Grignard reaction is notoriously sensitive. The primary culprit is almost always an inhibiting layer of magnesium oxide on the magnesium turnings or the presence of moisture.[8]

  • Verify Anhydrous Conditions: As with LAH, Grignard reagents are destroyed by water. Ensure all glassware, solvents, and reactants are scrupulously dry.[7][8]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide which prevents the reaction.[8]

    • Solution 1 (Mechanical): Before adding solvent, place the magnesium turnings in the flame-dried flask and grind them gently with a glass stirring rod to expose a fresh metal surface.[8]

    • Solution 2 (Chemical): Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, and the disappearance of the brown iodine color is a good indicator that the magnesium is ready to react.[8][11] A few drops of 1,2-dibromoethane can also be used as an initiator.[8]

  • Apply Gentle Heat: A small amount of heat can often provide the activation energy needed to start the reaction.

    • Solution: Gently warm a small spot on the flask with a heat gun.[8] Be prepared to immerse the flask in a cooling bath, as the reaction can become vigorous once initiated.

  • Ensure Efficient Stirring: Vigorous stirring is necessary to continuously expose the fresh magnesium surface to the alkyl or aryl halide.[8]

G start Grignard Reaction Fails to Initiate check_dry Are glassware and solvents completely dry? start->check_dry dry_them Action: Flame-dry glassware. Use anhydrous solvents. check_dry->dry_them No activate_mg Is the Magnesium activated? check_dry->activate_mg Yes dry_them->check_dry add_initiator Action: Add iodine crystal or 1,2-dibromoethane. Mechanically crush Mg. activate_mg->add_initiator No apply_heat Was gentle heat applied? activate_mg->apply_heat Yes add_initiator->activate_mg heat_gun Action: Gently warm a spot on the flask with a heat gun. apply_heat->heat_gun No success Reaction Initiates apply_heat->success Yes heat_gun->success fail Reaction Still Fails (Consult Supervisor) heat_gun->fail

Caption: Troubleshooting workflow for Grignard reaction initiation.

Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction of Ethyl 6-Phenylhexanoate

This protocol describes the reduction of an ester to a primary alcohol using Lithium Aluminum Hydride.

Materials:

  • Ethyl 6-phenylhexanoate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ethyl acetate

  • 15% (w/v) Sodium Hydroxide solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel), magnetic stirrer, heating mantle, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.

  • LAH Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (1.5 equivalents) to anhydrous THF (volume sufficient to ensure stirring) to create a suspension. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 6-phenylhexanoate (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of ethyl acetate to consume any excess LAH.

  • Fieser Workup: For every 1 g of LAH used, add the following sequentially and dropwise:

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water A white, granular precipitate should form.

  • Isolation: Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether. Combine the filtrate and the washes.

  • Purification: Dry the combined organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Purify further by flash chromatography or vacuum distillation if necessary.[1][6]

Protocol 2: Synthesis of this compound via Reduction of 6-Phenylhexanoic Acid with Borane

This protocol details the reduction of a carboxylic acid to a primary alcohol using a borane-THF complex.[1]

Materials:

  • 6-Phenylhexanoic acid

  • Borane tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 5% Sodium Hydroxide solution

  • Saturated Sodium Chloride (brine) solution

  • Hexane

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware under an inert atmosphere.

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-phenylhexanoic acid (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the borane-THF solution (1.5 equivalents of BH₃) to the stirred solution of the carboxylic acid.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for approximately one hour, or until the reaction is complete by TLC.

  • Workup: Cool the reaction mixture in an ice bath. Carefully add 5% aqueous sodium hydroxide to quench any excess borane and to hydrolyze the borate ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and add hexane. Wash the organic layer sequentially with 5% sodium hydroxide solution and then with saturated brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate and treat with charcoal if color persists.[1] Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting colorless oil by flash chromatography on silica gel, using 5% ethyl acetate in hexane as the eluant, to afford pure this compound.[1]

References

Technical Support Center: Scale-Up Production of 6-Phenyl-1-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 6-Phenyl-1-hexanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and versatile method for synthesizing this compound is through a Grignard reaction. This typically involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a 6-halo-1-hexanol derivative where the hydroxyl group is protected, followed by deprotection. Another route involves the reaction of a Grignard reagent with a suitable electrophile like an epoxide or an aldehyde. For instance, reacting a phenyl-containing Grignard reagent with a six-carbon electrophilic synthon is a viable strategy.

Q2: What are the most critical parameters to monitor during the scale-up of reactions involving this compound derivatives?

During scale-up, critical process parameters to monitor and control include:

  • Temperature: Exothermic reactions, such as Grignard reactions, require efficient heat dissipation to prevent runaway reactions and the formation of byproducts.[1][2]

  • Addition Rate: The rate of reagent addition must be carefully controlled to manage heat generation and maintain optimal reaction concentrations.[1]

  • Agitation Speed: Proper mixing is crucial to ensure homogeneity, efficient heat transfer, and to avoid localized concentration gradients, which can lead to side reactions.[1][2]

  • Purity of Starting Materials: The purity of reactants is critical, as impurities can lead to the formation of byproducts that are difficult to separate on a larger scale.[1]

Q3: Why do I observe a decrease in yield and purity when moving from a lab-scale (e.g., 1L) to a pilot-scale (e.g., 20L) synthesis?

A decrease in yield and purity during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[2] These include:

  • Inefficient Heat Transfer: Larger reactor volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging. This can lead to localized overheating and the formation of thermal degradation products.[2]

  • Inadequate Mixing: What works well with a magnetic stir bar in a small flask may be insufficient in a large reactor, leading to non-uniform reaction conditions.[2]

  • Impurity Amplification: Minor side reactions at a small scale can become significant at a larger scale, leading to a more complex impurity profile.[2]

Q4: My final product is an oil that is difficult to crystallize. What can I do?

The oily nature of a product can be due to residual solvents or the presence of impurities that inhibit crystallization.[1] Consider the following troubleshooting steps:

  • Trituration: Attempt to solidify the product by triturating the crude oil with a non-polar solvent like hexane or diethyl ether.[1]

  • Purification: If trituration fails, the impurities may need to be removed via column chromatography before attempting recrystallization again.[1]

  • Solvent System for Recrystallization: For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water) is more practical than chromatography. Multiple recrystallizations may be necessary.[1]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - Ensure the purity of all reactants and solvents. For instance, in a Grignard reaction, the solvent must be anhydrous as even trace amounts of water can quench the reagent.[3] - Verify the activity of reagents, such as magnesium turnings in a Grignard reaction.[3]
Suboptimal Reaction Conditions - Optimize the reaction temperature. Some reactions may require initial cooling to control an exotherm, followed by heating to drive the reaction to completion.[1][3] - Extend the reaction time and monitor the progress using techniques like TLC or HPLC.[4]
Inefficient Mixing - Ensure the reactor is equipped with an appropriate agitator and baffling system for the scale of the reaction to prevent localized concentration gradients.[1]
Side Reactions - Identify and minimize side reactions by adjusting reaction conditions. For example, in reactions with α,β-unsaturated precursors, 1,4-conjugate addition can compete with the desired 1,2-addition.[3]
Formation of Impurities
Potential Cause Troubleshooting Steps
Presence of Closely Related Impurities - Optimize reaction conditions to minimize the formation of byproducts. - For purification, while column chromatography is effective at the lab scale, recrystallization from a suitable solvent system is more practical for larger scales.[1]
Colored Byproducts - The presence of colored impurities can sometimes be addressed by treating the crude product solution with activated charcoal before crystallization.[1]
Oxidation of Starting Materials or Products - If reactants or products are sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound

ParameterLab-Scale (1L Reactor)Pilot-Scale (20L Reactor)
Yield 91%[2]75%[2]
Purity (by HPLC) >99%95%
Reaction Time 4 hours8 hours
Key Challenge N/AInefficient heat transfer leading to byproduct formation.[2]

Table 2: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Yield (%)Purity (%)Observations
06598Slow reaction rate.
25 (Room Temp)8596Moderate reaction rate, minor byproduct formation.
507890Increased rate of byproduct formation.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 6-chloro-1-hexanol and phenylmagnesium bromide.

Materials:

  • 6-Chloro-1-hexanol

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required. After the addition is complete, reflux the mixture for 1 hour to ensure the complete formation of the Grignard reagent.

  • Reaction with 6-Chloro-1-hexanol: Cool the Grignard reagent to 0°C. Slowly add a solution of 6-chloro-1-hexanol in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Cool the reaction mixture to 0°C and slowly quench by adding 1 M hydrochloric acid. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Visualizations

experimental_workflow start Start grignard_prep Prepare Phenylmagnesium Bromide (Grignard Reagent) start->grignard_prep reaction React with 6-Chloro-1-hexanol grignard_prep->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Vacuum Distillation or Chromatography) workup->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Yield cause1 Reagent Quality? problem->cause1 Check cause2 Reaction Conditions? cause1->cause2 No solution1 Use anhydrous solvents. Verify reagent activity. cause1->solution1 Yes cause3 Mixing Efficiency? cause2->cause3 No solution2 Optimize temperature. Extend reaction time. cause2->solution2 Yes solution3 Improve agitation. Use appropriate reactor setup. cause3->solution3 Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: 6-Phenyl-1-hexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Phenyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are the reduction of 6-phenylhexanoic acid and the catalytic hydrogenation of 6-phenyl-5-yn-1-ol.

Q2: How can I purify crude this compound?

A2: The primary methods for purifying this compound are flash column chromatography and vacuum distillation. Flash chromatography is highly effective for separating the product from both more and less polar impurities, while vacuum distillation is suitable for large-scale purification and removing non-volatile impurities.[1]

Q3: What are the expected spectroscopic data for this compound?

A3: The expected 1H NMR spectrum in CDCl3 shows characteristic peaks at δ 7.27-7.18 (m, 2H), 7.18-7.16 (m, 3H), 3.63 (t, 2H), 2.61 (t, 2H), 1.69-1.56 (m, 4H), and 1.40-1.37 (m, 4H).[2] The boiling point is approximately 154-155 °C at 11 mmHg.[3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis and purification of this compound.

Synthesis Route 1: Reduction of 6-Phenylhexanoic Acid with Borane

Issue 1.1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While the reaction is typically run at 0°C to room temperature, gentle heating might be necessary for complete conversion. However, be cautious as higher temperatures can lead to side reactions.- Reagent Stoichiometry: Use a slight excess of the borane reagent (e.g., BH3•THF or diborane) to ensure complete reduction of the carboxylic acid.
Degradation of Borane Reagent - Storage: Borane solutions, especially BH3•THF, can degrade over time. Use fresh, properly stored reagents.- Moisture: The reaction must be carried out under anhydrous conditions as water will quench the borane reagent. Flame-dry all glassware and use anhydrous solvents.
Work-up Issues - pH Adjustment: During the aqueous workup, ensure the pH is appropriately adjusted to hydrolyze the borate ester intermediate and protonate the alkoxide to the alcohol.

Issue 1.2: Presence of Impurities in the Product

Impurity Identification Troubleshooting Steps
Unreacted 6-Phenylhexanoic Acid Can be detected by TLC (more polar spot) or IR spectroscopy (presence of a broad O-H and a C=O stretch around 1700 cm⁻¹).- Increase Reaction Time/Temperature: As mentioned above, ensure the reaction goes to completion.- Purification: Easily removed by flash column chromatography or an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup to extract the acidic starting material.
6-Phenylhexane (over-reduction) Can be detected by GC-MS. This is more likely if the reaction conditions are too harsh or if the intermediate carbocation is stabilized.- Milder Conditions: Use lower temperatures and avoid prolonged reaction times.- Choice of Borane: Use a less reactive borane derivative if over-reduction is a persistent issue.
Borate Esters May be present if the hydrolysis during workup is incomplete.- Thorough Workup: Ensure sufficient time and appropriate acidic conditions during the aqueous workup to fully hydrolyze the borate esters.
Synthesis Route 2: Catalytic Hydrogenation of 6-Phenyl-5-yn-1-ol

Issue 2.1: Incomplete Reaction or Low Yield

Possible Cause Troubleshooting Steps
Catalyst Inactivity - Catalyst Quality: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst.- Catalyst Loading: Ensure an adequate amount of catalyst is used (typically 5-10 mol%).
Insufficient Hydrogen Pressure - Hydrogen Source: Check the hydrogen supply and ensure the reaction is maintained under a positive pressure of hydrogen (e.g., 40 psi).[2]
Poor Mass Transfer - Agitation: Ensure vigorous stirring or shaking to facilitate contact between the substrate, catalyst, and hydrogen gas.[2]

Issue 2.2: Presence of Impurities in the Product

Impurity Identification Troubleshooting Steps
Unreacted 6-Phenyl-5-yn-1-ol Can be detected by TLC (different Rf value) or NMR (presence of alkyne protons).- Increase Reaction Time/Hydrogen Pressure: Allow the reaction to proceed for a longer duration or increase the hydrogen pressure.- Add More Catalyst: If the reaction stalls, carefully add more catalyst.
6-Phenyl-1-hexene-1-ol or other partially reduced intermediates Can be detected by GC-MS or NMR (presence of alkene protons).- Optimize Catalyst: Use a more active catalyst or increase the catalyst loading.- Longer Reaction Time: Ensure the reaction is allowed to proceed to completion.
6-Phenylhexane (over-reduction of the aromatic ring) Less common under standard conditions but possible with aggressive catalysts or high temperatures/pressures.- Milder Conditions: Use lower hydrogen pressure and temperature.

Purification Troubleshooting

Issue 3.1: Poor Separation during Flash Column Chromatography

Problem Possible Cause Solution
Co-elution of product and impurities Inappropriate Solvent System: The polarity of the eluent is not optimized.- TLC Optimization: Before running the column, test various solvent systems (e.g., hexane/ethyl acetate mixtures) using TLC to achieve good separation between the product and impurities (aim for a ΔRf of at least 0.2).- Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Broad Bands Improper Column Packing or Sample Loading: The silica gel is not packed uniformly, or the sample was loaded in too large a volume of solvent.- Proper Packing: Ensure the silica gel is packed evenly without any cracks or channels.- Concentrated Sample Loading: Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Issue 3.2: Problems with Vacuum Distillation

Problem Possible Cause Solution
Bumping or Unstable Boiling Lack of Boiling Chips or Inadequate Stirring: Uneven heat distribution.- Add Boiling Chips: Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling.
Product Decomposition Temperature is too high: The product may not be stable at its atmospheric boiling point.- Lower the Pressure: Use a high-vacuum pump to lower the boiling point of the product.- Short-Path Distillation: For small quantities, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Reduction of 6-Phenylhexanoic Acid Catalytic Hydrogenation of 6-Phenyl-5-yn-1-ol
Starting Material 6-Phenylhexanoic Acid6-Phenyl-5-yn-1-ol
Reagents Borane (BH3•THF or Diborane)H₂, Palladium on Carbon (Pd/C)
Typical Yield ~70-90%~70%[2]
Key Advantages - High selectivity for the carboxylic acid group.- Milder reaction conditions compared to some other reducing agents.- Clean reaction with minimal byproducts if controlled properly.- Catalyst can be filtered off.
Potential Drawbacks - Borane reagents are sensitive to moisture and air.- Potential for over-reduction under harsh conditions.- Requires specialized hydrogenation equipment.- Risk of over-reduction to the alkane.- Catalyst can be pyrophoric.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 6-Phenylhexanoic Acid
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 6-phenylhexanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C in an ice bath. Add a solution of borane-tetrahydrofuran complex (BH3•THF, ~1.2 eq) in THF dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench the excess borane by the dropwise addition of methanol until the gas evolution ceases. Add 1 M HCl and stir for 30 minutes to hydrolyze the borate ester.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Synthesis of this compound by Catalytic Hydrogenation of 6-Phenyl-5-yn-1-ol
  • Reaction Setup: In a hydrogenation flask, dissolve 6-phenyl-5-yn-1-ol (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% palladium on activated carbon (5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel to the desired hydrogen pressure (e.g., 40 psi).[2]

  • Reaction: Shake or vigorously stir the reaction mixture at room temperature for 2-4 hours, or until hydrogen uptake ceases.[2]

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Remove the solvent under reduced pressure to yield the crude this compound.[2]

Protocol 3: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and collect fractions.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_route1 Route 1: Reduction cluster_route2 Route 2: Hydrogenation cluster_purification Purification 6-Phenylhexanoic Acid 6-Phenylhexanoic Acid Reduction (BH3) Reduction (BH3) 6-Phenylhexanoic Acid->Reduction (BH3) BH3.THF Crude Product 1 Crude this compound Reduction (BH3)->Crude Product 1 Crude Product Crude this compound 6-Phenyl-5-yn-1-ol 6-Phenyl-5-yn-1-ol Hydrogenation Hydrogenation 6-Phenyl-5-yn-1-ol->Hydrogenation H2, Pd/C Crude Product 2 Crude this compound Hydrogenation->Crude Product 2 Purification Method Purification Crude Product->Purification Method Flash Chromatography Flash Chromatography Purification Method->Flash Chromatography High Purity Vacuum Distillation Vacuum Distillation Purification Method->Vacuum Distillation Large Scale Pure Product Pure this compound Flash Chromatography->Pure Product Vacuum Distillation->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Reduction_Troubleshooting Start Low Yield or Impure Product (Reduction of 6-Phenylhexanoic Acid) Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Yes Over_Reduction Over-reduction to Alkane? Incomplete_Reaction->Over_Reduction No Check_Reagent Check Borane Reagent Increase_Time_Temp->Check_Reagent End Improved Yield/Purity Check_Reagent->End Milder_Conditions Use Milder Conditions Over_Reduction->Milder_Conditions Yes Unreacted_Acid Unreacted Starting Material? Over_Reduction->Unreacted_Acid No Milder_Conditions->End Purify Purify via Chromatography or Basic Wash Unreacted_Acid->Purify Yes Unreacted_Acid->End No Purify->End

References

Technical Support Center: Reactions Involving 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving 6-Phenyl-1-hexanol, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a primary alcohol, this compound readily undergoes several key transformations essential in organic synthesis. The most common reactions include:

  • Oxidation to form 6-phenylhexanal (an aldehyde) or 6-phenylhexanoic acid (a carboxylic acid).

  • Esterification with carboxylic acids or their derivatives to form esters.

  • Etherification , such as the Williamson ether synthesis, to form ethers.

Q2: What are the key safety precautions to consider when working with this compound and its reactions?

A2: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Specific reagents used in the transformations, such as strong acids, bases, and oxidizing agents, carry their own unique hazards and should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I effectively monitor the progress of reactions involving this compound?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. A suitable solvent system should be chosen to achieve good separation between the starting material (this compound), the desired product, and any potential byproducts. Staining with potassium permanganate or using a UV lamp (if the product is UV active) can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guides

Oxidation of this compound to 6-Phenylhexanal

Q: My oxidation of this compound to the aldehyde is giving a low yield. What are the possible causes and solutions?

A: Low yields in the oxidation of primary alcohols to aldehydes are a common issue. Here are several potential causes and their corresponding solutions:

  • Over-oxidation: The primary aldehyde product can be further oxidized to the corresponding carboxylic acid, especially with strong oxidizing agents or if the reaction is left for too long.

    • Solution: Use a mild oxidizing agent specifically designed to stop at the aldehyde stage, such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[3][4][5] It is also crucial to monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the correct stoichiometry of the oxidizing agent is used. Sometimes, a slight excess of the oxidant is necessary. Check the reaction temperature; some oxidations may require gentle heating.

  • Degradation of the Product: Aldehydes can be sensitive to the reaction conditions, especially if acidic or basic conditions are prolonged.

    • Solution: Work up the reaction promptly after completion. A buffered system can sometimes be employed to maintain a neutral pH.[6]

  • Issues During Workup and Purification: The product may be lost during the workup or purification steps.

    • Solution: Aldehydes can be volatile, so care should be taken during solvent removal. For purification, column chromatography is often effective. Ensure the silica gel is not too acidic, as this can sometimes cause degradation.

Experimental Protocol: Dess-Martin Oxidation of this compound

This protocol details the oxidation of this compound to 6-phenylhexanal using Dess-Martin Periodinane (DMP).

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.[5]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 6-phenylhexanal.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Quantitative Data Summary for Oxidation of Primary Alcohols

Oxidizing AgentTypical Yield (%)Typical Reaction Time (h)Typical Temperature (°C)
PCC80-952-4Room Temperature
DMP85-951-3Room Temperature[5]
Swern Oxidation85-950.5-2-78 to Room Temperature
TEMPO/NaOCl90-980.5-30 to Room Temperature

Troubleshooting Workflow for Low Yield in Oxidation

G start Low Yield in Oxidation check_overoxidation Check for Over-oxidation (TLC, NMR) start->check_overoxidation overoxidation_yes Use milder oxidant (PCC, DMP) Monitor reaction closely check_overoxidation->overoxidation_yes Yes check_incomplete Check for Incomplete Reaction (TLC shows starting material) check_overoxidation->check_incomplete No end Improved Yield overoxidation_yes->end incomplete_yes Increase oxidant stoichiometry Optimize reaction time/temp check_incomplete->incomplete_yes Yes check_workup Review Workup & Purification check_incomplete->check_workup No incomplete_yes->end workup_issue Handle aldehyde with care Use neutral silica gel check_workup->workup_issue Issues Found check_workup->end No Issues workup_issue->end

Caption: Troubleshooting logic for low yield in the oxidation of this compound.

Fischer Esterification of this compound

Q: I am attempting a Fischer esterification with this compound and acetic acid, but the reaction is not proceeding to completion. What can I do?

A: The Fischer esterification is a reversible reaction, so driving the equilibrium towards the product side is key to achieving a high yield.[7][8]

  • Water Removal: The formation of water as a byproduct can inhibit the forward reaction.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.[7]

  • Use of Excess Reagent: Le Chatelier's principle can be applied to drive the equilibrium forward.

    • Solution: Use a large excess of one of the reactants, typically the less expensive one (in this case, likely acetic acid).[7]

  • Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

    • Solution: Ensure a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is present.

  • Steric Hindrance: While this compound is a primary alcohol and should react well, using a very bulky carboxylic acid could slow down the reaction.

    • Solution: For sterically hindered substrates, alternative esterification methods like the Steglich esterification might be more suitable.[9]

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. Water will collect in the side arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by vacuum distillation or column chromatography.

Quantitative Data Summary for Esterification of Primary Alcohols

Esterification MethodTypical Yield (%)Typical Reaction Time (h)Typical Temperature (°C)
Fischer Esterification60-90 (with water removal)4-12Reflux (80-120)[7]
Steglich Esterification80-952-6Room Temperature[10]
Acyl Chloride Method>950.5-20 to Room Temperature

Reaction Pathway for Fischer Esterification

G cluster_reactants Reactants cluster_products Products This compound This compound Protonation Protonation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Protonation Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Deprotonation Deprotonation Elimination of Water->Deprotonation Water Water Elimination of Water->Water Ester Ester Deprotonation->Ester

Caption: Key steps in the Fischer esterification of this compound.

Williamson Ether Synthesis with this compound

Q: I am getting a low yield and observing side products in the Williamson ether synthesis using this compound. How can I improve my reaction?

A: The Williamson ether synthesis is an SN2 reaction, and its success depends on favoring substitution over elimination.[11]

  • Elimination as a Side Reaction: The alkoxide formed from this compound is a strong base and can promote the E2 elimination of the alkyl halide, especially if the alkyl halide is secondary or tertiary.[11]

    • Solution: Use a primary alkyl halide or a methyl halide as the electrophile to minimize elimination.[11] this compound is a primary alcohol, which is good for forming the nucleophile.

  • Incomplete Deprotonation: The alcohol must be fully deprotonated to form the alkoxide nucleophile for the reaction to proceed efficiently.

    • Solution: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[11]

  • Choice of Solvent: The solvent can significantly impact the reaction rate.

    • Solution: Use a polar aprite solvent like DMF or acetonitrile, which can accelerate SN2 reactions.[12] Protic solvents can solvate the nucleophile and slow down the reaction.[12]

  • Reaction Temperature: The temperature needs to be controlled to favor substitution over elimination.

    • Solution: Williamson ether syntheses are typically conducted at temperatures between 50 to 100 °C.[12] Start at a lower temperature and gradually increase if the reaction is slow.

Experimental Protocol: Williamson Ether Synthesis of this compound with Methyl Iodide

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction may require gentle heating to proceed to completion.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography or distillation.

Quantitative Data Summary for Williamson Ether Synthesis with Primary Alcohols

Alkyl HalideBaseSolventTypical Yield (%)Typical Reaction Time (h)Typical Temperature (°C)
Methyl IodideNaHTHF/DMF85-952-825-60
Ethyl BromideNaHTHF/DMF80-904-1250-80[12]
Benzyl BromideK₂CO₃Acetonitrile80-956-1260-80

Logical Relationship in Williamson Ether Synthesis

G This compound This compound Alkoxide Formation Alkoxide Formation This compound->Alkoxide Formation + Strong Base (e.g., NaH) SN2 Reaction SN2 Reaction Alkoxide Formation->SN2 Reaction Nucleophile E2 Elimination (Side Reaction) E2 Elimination (Side Reaction) Alkoxide Formation->E2 Elimination (Side Reaction) Base Ether Product Ether Product SN2 Reaction->Ether Product Alkyl Halide Alkyl Halide Alkyl Halide->SN2 Reaction Electrophile Alkyl Halide->E2 Elimination (Side Reaction) Substrate Alkene (Byproduct) Alkene (Byproduct) E2 Elimination (Side Reaction)->Alkene (Byproduct)

Caption: Competing pathways in the Williamson ether synthesis.

References

Minimizing byproduct formation in 6-Phenyl-1-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 6-phenyl-1-hexanol, a common intermediate in organic synthesis. This guide provides answers to frequently asked questions and solutions to common issues encountered during its preparation via three primary synthetic routes: Grignard reaction, reduction of 6-phenylhexanoic acid, and hydrogenation of an unsaturated precursor.

Troubleshooting Guides and FAQs

This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Route 1: Grignard Reaction

Q1: My Grignard reaction is resulting in a low yield of this compound. What are the likely causes?

A1: Low yields in Grignard reactions are frequently due to several factors:

  • Moisture: Grignard reagents are highly reactive towards protic solvents, including trace amounts of water in glassware or solvents. This will quench the reagent and reduce the yield.

  • Impure Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl or aryl halide.

  • Side Reactions: The most common side reaction is the formation of a biphenyl byproduct through homocoupling of the Grignard reagent.[1]

  • Incorrect Stoichiometry: An improper ratio of Grignard reagent to the electrophile can lead to incomplete conversion.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Activate Magnesium: Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Control Addition Rate: Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a gentle reflux and minimize side reactions.

  • Optimize Reagent Ratio: A slight excess of the Grignard reagent may be necessary to ensure complete conversion of the electrophile.

Q2: I am observing a significant amount of a non-polar byproduct in my crude product. What is it and how can I remove it?

A2: The most probable non-polar byproduct in a Grignard synthesis involving a phenyl Grignard reagent is biphenyl, formed from the coupling of two phenylmagnesium bromide molecules.[1] To a lesser extent, unreacted starting materials like bromobenzene may also be present.

Purification Strategy:

  • Column Chromatography: Biphenyl is significantly less polar than this compound. Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is highly effective for separation.

  • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be employed.

  • Crystallization: In some cases, the desired alcohol can be selectively crystallized from a suitable solvent system, leaving the biphenyl impurity in the mother liquor.

Route 2: Reduction of 6-Phenylhexanoic Acid

Q3: The reduction of 6-phenylhexanoic acid with a hydride-based reducing agent is incomplete. How can I improve the conversion?

A3: Incomplete reduction of carboxylic acids can be due to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Carboxylic acids require more than one equivalent of many hydride reagents due to the initial deprotonation of the acidic proton.

  • Reaction Temperature: Some reducing agents require elevated temperatures to drive the reaction to completion.

  • Reagent Activity: The activity of hydride reducing agents like lithium aluminum hydride (LAH) can diminish with improper storage.

Troubleshooting & Optimization:

  • Increase Amount of Reducing Agent: Ensure at least the stoichiometric amount of the reducing agent is used. For LAH, a slight excess is often beneficial. For diborane (B₂H₆), ensure an adequate molar ratio is used.

  • Elevate Reaction Temperature: If using a milder reducing agent, refluxing in a suitable solvent like THF may be necessary.

  • Use Fresh Reducing Agent: Ensure the hydride reagent is fresh and has been stored under anhydrous conditions.

Q4: Are there any common byproducts from the reduction of 6-phenylhexanoic acid?

A4: The primary byproduct of concern is unreacted starting material. With powerful reducing agents like LAH or diborane, the reaction generally proceeds to the alcohol with high selectivity.[2] However, depending on the workup conditions, the formation of borate esters (when using diborane) is an intermediate that must be hydrolyzed to yield the final alcohol. Incomplete hydrolysis can lead to lower isolated yields.

Route 3: Hydrogenation of an Unsaturated Precursor

Q5: During the catalytic hydrogenation of a phenyl-containing alkene or alkyne to produce this compound, I am observing byproducts. What are they?

A5: Byproducts in catalytic hydrogenation can arise from several processes:

  • Over-reduction: If the substrate contains an aromatic ring, aggressive hydrogenation conditions (high pressure, high temperature, or a highly active catalyst) can lead to the reduction of the phenyl group to a cyclohexyl group.

  • Incomplete Hydrogenation: If the starting material is an alkyne, incomplete hydrogenation can result in the corresponding alkene as an impurity.

  • Isomerization: Double bond migration can occur, leading to isomeric alkene impurities.

Troubleshooting & Optimization:

  • Catalyst Selection: Use a catalyst with appropriate activity. For the reduction of an alkyne to an alkane, a standard catalyst like Palladium on Carbon (Pd/C) is effective.[3]

  • Control Reaction Conditions: Optimize hydrogen pressure and reaction temperature to favor the desired transformation without affecting the aromatic ring.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and stop it once the starting material is consumed to prevent over-reduction.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes to this compound. Note that yields are highly dependent on reaction scale, purity of reagents, and experimental technique.

Synthetic RouteStarting MaterialReagent(s)Typical Yield (%)Common ByproductsReference
Grignard Reaction 5-Bromopentylbenzene & FormaldehydeMg, H₂CO60-801,10-DiphenyldecaneGeneral
Reduction 6-Phenylhexanoic acidDiborane (B₂H₆)~90Unreacted starting materialPrepChem
Hydrogenation 6-Phenylhex-5-yn-1-olH₂, Pd/C706-Phenylhex-5-en-1-olChemicalBook[3]

Experimental Protocols

Protocol 1: Reduction of 6-Phenylhexanoic Acid with Diborane

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials:

  • 6-Phenylhexanoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Diborane solution in THF (1 M)

  • Water

  • Diethyl ether

  • Aqueous HCl (1 M)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 6-phenylhexanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of diborane in THF (approximately 1.5 eq of BH₃) to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Add 1 M HCl to dissolve the boron salts.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify by flash column chromatography or vacuum distillation.

Protocol 2: Hydrogenation of 6-Phenylhex-5-yn-1-ol

This protocol is based on a general method for alkyne hydrogenation.[3]

Materials:

  • 6-Phenylhex-5-yn-1-ol

  • Ethanol

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas

  • Celite

Procedure:

  • Dissolve 6-phenylhex-5-yn-1-ol (1.0 eq) in ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 40 psi) and shake or stir the reaction mixture vigorously at room temperature for 2-4 hours.[3]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by flash column chromatography or vacuum distillation if necessary.

Visualizations

Synthetic Pathways to this compound

G cluster_grignard Grignard Reaction cluster_reduction Reduction cluster_hydrogenation Hydrogenation 5-Phenylpentyl\nbromide 5-Phenylpentyl bromide This compound This compound 5-Phenylpentyl\nbromide->this compound 1. Mg, Et2O 2. H2CO 3. H3O+ workup Formaldehyde Formaldehyde Formaldehyde->this compound 6-Phenylhexanoic\nacid 6-Phenylhexanoic acid 6-Phenylhexanoic\nacid->this compound 1. B2H6, THF 2. H2O workup 6-Phenylhex-5-yn-1-ol 6-Phenylhex-5-yn-1-ol 6-Phenylhex-5-yn-1-ol->this compound H2, Pd/C Ethanol

Caption: Overview of synthetic routes to this compound.

Troubleshooting Workflow for Low Yield in Grignard Synthesis

G start Low Yield in Grignard Synthesis check_water Check for Moisture (Glassware, Solvents) start->check_water check_mg Assess Magnesium Activity check_water->check_mg No solution_dry Action: Flame-dry glassware, use anhydrous solvents check_water->solution_dry Yes check_byproducts Analyze for Biphenyl Byproduct (TLC/GC-MS) check_mg->check_byproducts No solution_mg Action: Use fresh Mg, activate with iodine check_mg->solution_mg Yes solution_purify Action: Optimize purification (chromatography) check_byproducts->solution_purify Yes

Caption: Decision tree for troubleshooting low yields in Grignard synthesis.

References

Technical Support Center: Efficient Catalyst Selection for 6-Phenyl-1-hexanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for common catalytic reactions involving 6-Phenyl-1-hexanol.

Section 1: Oxidation of this compound

The selective oxidation of the primary alcohol this compound to either 6-phenylhexanal (aldehyde) or 6-phenylhexanoic acid (carboxylic acid) is a critical transformation. Catalyst selection is paramount to achieving high yield and selectivity.

Troubleshooting and FAQs: Oxidation Reactions

Question: My reaction is showing low to no conversion of this compound. What are the likely causes?

Answer:

  • Catalyst Inactivity: The catalyst may be deactivated or poisoned. Ensure your catalyst is fresh or properly activated. For heterogeneous catalysts, check for surface fouling.

  • Sub-optimal Conditions: Reaction temperature, pressure, or pH may be outside the optimal range for the chosen catalyst. Systematically optimize these parameters.

  • Impure Reagents: Impurities in the starting material or solvent can poison the catalyst. Verify the purity of all reagents.[1]

  • Insufficient Oxidant: Ensure the stoichiometric ratio of the oxidant to the alcohol is correct. For aerobic oxidations, ensure adequate air or oxygen supply.

Question: I am trying to synthesize 6-phenylhexanal, but I am getting significant amounts of 6-phenylhexanoic acid (over-oxidation). How can I improve selectivity?

Answer:

  • Use a Milder Oxidant: A highly reactive oxidant can lead to the formation of the carboxylic acid.[1] Consider using selective reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant.[1][2][3]

  • Anhydrous Conditions: The presence of water can facilitate the hydration of the intermediate aldehyde to a gem-diol, which is then further oxidized to the carboxylic acid. Performing the reaction in the absence of water can prevent this.[4]

  • Monitor Reaction Progress: Closely track the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the aldehyde from being further oxidized.[1]

Question: Which catalyst system is best for selectively producing the aldehyde, 6-phenylhexanal?

Answer: TEMPO-based catalyst systems are highly effective for the selective oxidation of primary alcohols to aldehydes.[2] A (bpy)CuI/TEMPO system, for example, allows for efficient aerobic oxidation at room temperature using air as the oxidant and is compatible with a wide range of functional groups.[3]

Data Presentation: Comparison of Oxidation Catalyst Systems
Catalyst SystemOxidantTemperatureTypical Yield (Aldehyde)Selectivity (Aldehyde)Key Features
TEMPO/NaOCl Sodium hypochlorite0 °C - RTHigh>95%Mild conditions, high selectivity.
(bpy)CuI/TEMPO Air / O₂Room TemperatureHighHighUses air as a green oxidant.[3]
Fe(NO₃)₃·9H₂O/AZADO Air / O₂Room TemperatureHighHighEfficient aerobic oxidation.
Chromium(VI) Reagents (e.g., PCC, Collins) Stoichiometric Cr(VI)Room TemperatureGood to HighGoodCan be stoichiometric, chromium waste is a concern.[4]
Dess-Martin Periodinane (DMP) Stoichiometric DMPRoom TemperatureHighHighMild, but reagent is expensive and can be explosive.
Experimental Protocol: Selective Oxidation using TEMPO

Objective: To synthesize 6-phenylhexanal from this compound with high selectivity.

Materials:

  • This compound (1 mmol)

  • TEMPO (0.01 mmol, 1 mol%)

  • (bpy)CuI (0.01 mmol, 1 mol%)

  • Acetonitrile (solvent)

  • Saturated aqueous NaHCO₃

  • Dichloromethane (DCM) for extraction

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile.

  • Add TEMPO and (bpy)CuI to the solution.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or oxygen).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Visualization: Oxidation Pathway and Selectivity Control

G cluster_main Oxidation Pathway of this compound cluster_key Troubleshooting A This compound (Primary Alcohol) B 6-Phenylhexanal (Aldehyde) A->B Selective Oxidation (e.g., TEMPO, DMP) C 6-Phenylhexanoic Acid (Carboxylic Acid) B->C Over-oxidation (Strong Oxidants, H₂O) D Gem-diol Intermediate (R-CH(OH)₂) B->D + H₂O D->C Oxidation K1 Goal: Aldehyde K2 Problem: Over-oxidation K3 Control Point: Water

Caption: Pathway for this compound oxidation and control points.

Section 2: Dehydration of this compound

Dehydration reactions of this compound can lead to two primary classes of products: alkenes (e.g., 6-phenyl-1-hexene) via intramolecular dehydration or ethers (e.g., bis(6-phenylhexyl) ether) via intermolecular dehydration. The outcome is highly dependent on the catalyst and reaction conditions, particularly temperature.

Troubleshooting and FAQs: Dehydration Reactions

Question: I am trying to synthesize the corresponding alkene, but my main product is a high-boiling point compound I suspect is an ether. How can I favor alkene formation?

Answer:

  • Increase Reaction Temperature: Generally, higher temperatures favor elimination (alkene formation) over substitution (ether formation). For acid-catalyzed dehydration of primary alcohols, temperatures around 170-180°C are often required for alkene synthesis, while lower temperatures (around 130-140°C) favor ether synthesis.[5][6][7]

  • Choice of Catalyst: While strong protic acids like H₂SO₄ can be used, they often cause charring and side reactions.[8][9] Passing the alcohol vapor over heated solid acid catalysts like aluminum oxide (Al₂O₃) or using specific metal triflates can provide better selectivity for alkenes.[8][10]

  • Mechanism: Alkene formation from primary alcohols via an acid catalyst proceeds through an E2 mechanism, whereas ether formation is an Sₙ2 reaction.[11][12] Higher temperatures provide the necessary activation energy for the elimination pathway to dominate.

Question: My dehydration reaction is producing a mixture of alkene isomers. How can I control the regioselectivity?

Answer: Dehydration of primary alcohols like this compound can lead to rearranged, more substituted (Zaitsev) products if the reaction proceeds through a carbocation intermediate that can undergo a hydride shift.[11] While primary alcohols tend to follow an E2 pathway, acidic conditions can sometimes lead to rehydration and rearrangement.[11] Using catalysts that favor a concerted E2 mechanism, such as heated alumina, can help favor the terminal alkene (Hofmann product).[8]

Question: How can I selectively synthesize the symmetrical ether, bis(6-phenylhexyl) ether?

Answer: Acid-catalyzed dehydration under carefully controlled, lower temperature conditions is the classic method for forming symmetrical ethers from primary alcohols.[5][12] Using a strong acid like sulfuric acid at temperatures around 130-140°C will favor the Sₙ2 pathway, where one molecule of the alcohol acts as a nucleophile attacking another protonated alcohol molecule.[5][12]

Data Presentation: Comparison of Dehydration Catalyst Systems
CatalystProduct FavoredTemperatureKey Features & Potential Issues
Conc. H₂SO₄ Ether~140 °CClassic method for symmetrical ethers.[5]
Conc. H₂SO₄ Alkene>170 °CProne to charring and side reactions (oxidation to CO₂, SO₂).[8][9]
Conc. H₃PO₄ AlkeneHighCleaner than H₂SO₄, but still requires high temperatures.[9]
Heated Al₂O₃ AlkeneHigh (~350-450 °C)Good for gaseous alkenes, avoids strong liquid acids.[8][10]
Metal Triflates (e.g., Cu(OTf)₂, Hf(OTf)₄) Alkene~150-180 °CCan be more efficient and operate at lower temperatures than traditional methods.[13][14]
Acidic Resins (e.g., Amberlyst 70) Ether~150-190 °CSolid acid catalyst, easy to separate, good selectivity for ethers.[15]
Experimental Protocol: Synthesis of bis(6-phenylhexyl) Ether

Objective: To synthesize bis(6-phenylhexyl) ether via acid-catalyzed dehydration.

Materials:

  • This compound (2 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.5 mL)

  • Heating mantle and reflux condenser

  • Sodium bicarbonate solution

  • Diethyl ether for extraction

  • Anhydrous MgSO₄

Procedure:

  • Carefully add this compound to a round-bottom flask.

  • Slowly add a catalytic amount of concentrated H₂SO₄ while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to approximately 140°C.

  • Maintain the temperature and allow the reaction to proceed for several hours, monitoring by TLC.

  • After cooling, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography.

Visualization: Troubleshooting Dehydration Selectivity

G Start Dehydration of This compound Desired What is your desired product? Start->Desired Alkene Alkene (6-Phenyl-1-hexene) Desired->Alkene Alkene Ether Symmetrical Ether (bis(6-phenylhexyl) ether) Desired->Ether Ether Cond_A Use HIGH Temperature (>170 °C) Catalyst: • Conc. H₃PO₄ • Heated Al₂O₃ • Metal Triflates Alkene->Cond_A Cond_E Use LOW Temperature (~140 °C) Catalyst: • Conc. H₂SO₄ • Acidic Resins Ether->Cond_E Trouble Problem: Undesired Product Formed Cond_A->Trouble Cond_E->Trouble Solution Adjust Temperature! High T → Alkene (Elimination) Low T → Ether (Substitution) Trouble->Solution

Caption: Decision tree for selecting dehydration reaction conditions.

References

Technical Support Center: Purification of 6-Phenyl-1-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-Phenyl-1-hexanol and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 6-phenyl-5-hexyn-1-ol if the synthesis involves hydrogenation of the alkyne.

  • Side Products: Byproducts from the synthetic route, which can have similar polarities to the desired product, making separation challenging.

  • Solvents and Reagents: Residual solvents used in the reaction or purification steps (e.g., ethanol, toluene) and leftover reagents.

  • Over-reduction or Incomplete Reaction Products: Depending on the synthetic method, these can be significant impurities.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The choice of purification method depends on the nature of the impurities and the scale of the purification. The most common and effective techniques are:

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities.

  • Vacuum Distillation: Suitable for thermally stable, high-boiling liquids to remove non-volatile or highly volatile impurities.[1][2][3]

  • Recrystallization: Ideal for solid derivatives to achieve high purity, provided a suitable solvent system can be found.

Q3: How can I assess the purity of my this compound derivative?

A3: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for analyzing the purity of volatile compounds like this compound.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity analysis. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation of the desired product from an impurity.

  • Possible Cause: The solvent system (eluent) has suboptimal polarity.

  • Solution:

    • TLC Analysis: Use Thin-Layer Chromatography (TLC) to screen for a more effective solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate.

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the eluent's polarity (less ethyl acetate). If the spots are too low (low Rf), increase the polarity.

    • Alternative Solvents: Consider other solvent systems like dichloromethane/methanol for more polar derivatives.

Issue: The compound elutes as a broad band, leading to overlapping fractions.

  • Possible Cause: The initial sample band loaded onto the column was too diffuse.

  • Solution:

    • Minimal Solvent: Dissolve the crude product in the minimum amount of the eluent before loading.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the column. This technique is particularly useful for samples that are not very soluble in the eluent.

Vacuum Distillation

Issue: The compound is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation.

  • Solution:

    • Reduce Pressure: Lowering the vacuum pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.[1]

    • Short-Path Distillation: Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.

Issue: "Bumping" or uneven boiling.

  • Possible Cause: Lack of nucleation sites for smooth boiling.

  • Solution:

    • Boiling Chips/Stir Bar: Add fresh boiling chips or a magnetic stir bar to the distillation flask.

    • Smooth Stirring: Ensure the stir bar is spinning at a consistent and appropriate speed.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution above its melting point, or the cooling rate is too fast.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]

    • Solvent System Adjustment: Perform a small-scale solvent screen to find a more suitable solvent or a mixture of solvents.[7] Sometimes adding a small amount of a "poorer" solvent can induce crystallization.

    • Seeding: Add a seed crystal of the pure compound to the cooled solution to initiate crystallization.

Issue: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover more by evaporating some of the solvent and cooling again.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical PurityAdvantagesDisadvantages
Flash Column Chromatography>98%High resolution, applicable to a wide range of impurities.Can be time-consuming and requires larger volumes of solvent.
Vacuum Distillation95-99%Good for large-scale purification, effective for removing non-volatile or very volatile impurities.The compound must be thermally stable; less effective for impurities with similar boiling points.
Recrystallization>99%Can yield very high purity, relatively simple and cost-effective.Only applicable to solid derivatives; finding a suitable solvent can be challenging.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexanes). Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly sealed.

  • Sample and Boiling Chips: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure (e.g., 154-155 °C at 11 mm Hg).[8]

  • Cooling and Venting: Once the distillation is complete, allow the apparatus to cool before slowly venting the system to atmospheric pressure.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_decision Initial Assessment cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound Derivative assess_purity Assess Purity and Impurity Profile (TLC, GC, NMR) start->assess_purity chromatography Flash Column Chromatography assess_purity->chromatography Complex Mixture / Similar Polarity Impurities distillation Vacuum Distillation assess_purity->distillation Thermally Stable Liquid / Non-volatile Impurities recrystallization Recrystallization (for solids) assess_purity->recrystallization Solid Product analyze_purity Analyze Purity of Fractions/Crystals (GC, HPLC, NMR) chromatography->analyze_purity distillation->analyze_purity recrystallization->analyze_purity pure_product Pure this compound Derivative analyze_purity->pure_product Purity >98% reprocess Reprocess Impure Fractions analyze_purity->reprocess Purity <98% reprocess->assess_purity

Caption: A flowchart outlining the decision-making process for purifying this compound derivatives.

Troubleshooting_Chromatography cluster_problem Problem Identification cluster_diagnosis Symptom Diagnosis cluster_solution Solution Implementation cluster_outcome Expected Outcome problem Poor Separation in Flash Chromatography symptom1 Spots Overlap on TLC problem->symptom1 symptom2 Broad Elution Bands problem->symptom2 solution1a Optimize Solvent System (Adjust Polarity) symptom1->solution1a solution1b Try Alternative Solvents symptom1->solution1b solution2a Use Minimal Solvent for Loading symptom2->solution2a solution2b Perform Dry Loading symptom2->solution2b outcome Improved Separation and Purity solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome

Caption: A troubleshooting guide for common issues in flash column chromatography of this compound derivatives.

References

Stability issues of 6-Phenyl-1-hexanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Phenyl-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound during a reaction?

A1: this compound is generally stable under neutral conditions but can degrade under harsh acidic, basic, or oxidative conditions. The primary degradation pathways include:

  • Oxidation: The primary alcohol group is susceptible to oxidation to form 6-phenylhexanal or further to 6-phenylhexanoic acid.[1][2][3][4]

  • Acid-Catalyzed Dehydration: In the presence of strong acids and heat, this compound can undergo dehydration to form 6-phenyl-1-hexene or undergo intermolecular etherification to produce di(6-phenylhexyl) ether.[5]

  • Reaction with Strong Bases: While generally stable, strong bases at high temperatures may cause decomposition, although specific pathways are not well-documented in standard literature.

Q2: I am seeing an unexpected impurity in my reaction mixture containing this compound. How can I identify it?

A2: Unexpected impurities are often the result of degradation or side reactions. Common side products and their potential causes are listed in the table below. For definitive identification, techniques like GC-MS are highly effective in separating and identifying volatile organic compounds.[6][7][8][9] The mass spectrum of this compound typically shows a top peak at m/z 91.[6]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10] Storage at 2-8°C is also recommended.[10]

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Where this compound is a Starting Material
Possible Cause Suggested Solution
Degradation due to acidic conditions If your reaction requires an acid catalyst, consider using a milder acid or a lower reaction temperature. Monitor the reaction progress closely using TLC or GC to minimize side product formation. Buffering the reaction mixture can also help maintain a stable pH.
Oxidation of the alcohol If your reaction is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that all solvents and reagents are degassed and free of peroxides.
Side reaction with other functional groups Protect the hydroxyl group of this compound with a suitable protecting group (e.g., silyl ether) if it is not the intended reactive site.
Issue 2: Formation of a Major Side Product During Oxidation
Possible Cause Suggested Solution
Over-oxidation to carboxylic acid When oxidizing to the aldehyde, use a mild oxidizing agent like Pyridinium Chlorochromate (PCC) in an anhydrous solvent such as dichloromethane.[1][2][3][4] Avoid using strong oxidizing agents like chromic acid unless the carboxylic acid is the desired product. TEMPO-mediated oxidation can also be controlled to yield the aldehyde.[11][12][13][14][15]
Formation of esters If the oxidation is performed in an alcoholic solvent, esterification of the resulting carboxylic acid may occur. Use a non-alcoholic solvent.
Issue 3: Difficulty in Purifying this compound from a Reaction Mixture
Possible Cause Suggested Solution
Co-elution of impurities during column chromatography Optimize the solvent system for flash column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity, can improve separation.[16][17][18]
Presence of non-volatile impurities If the impurities are non-volatile, consider purification by vacuum distillation.
Thermal degradation during distillation If this compound is sensitive to high temperatures, use a lower distillation pressure to reduce the boiling point.

Data Presentation

Table 1: Summary of Potential Stability Issues and Side Products for this compound

Reaction Condition Potential Side Product(s) Method of Detection/Analysis Prevention/Mitigation Strategy
Strong Acid (e.g., H₂SO₄) + Heat 6-Phenyl-1-hexene, Di(6-phenylhexyl) etherGC-MS, ¹H NMRUse milder acidic conditions, lower reaction temperature, or shorter reaction times.
Strong Oxidizing Agents (e.g., Chromic Acid) 6-Phenylhexanoic acidGC-MS, IR (C=O stretch), ¹H NMRUse a milder oxidizing agent (e.g., PCC, TEMPO) if the aldehyde is the desired product.
Mild Oxidizing Agents (e.g., PCC, TEMPO) 6-PhenylhexanalGC-MS, IR (C=O stretch), ¹H NMRMonitor reaction closely to prevent over-oxidation to the carboxylic acid.
Strong Base + Heat Undefined decomposition productsGC-MSAvoid prolonged exposure to strong bases at high temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Phenylhexanoic Acid

This protocol describes the reduction of 6-phenylhexanoic acid to this compound using borane in tetrahydrofuran.[19]

Materials:

  • 6-Phenylhexanoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Diborane (in THF)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 6-phenylhexanoic acid (19.8 mmol) in anhydrous THF (5 ml) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diborane in THF (29.1 mmol) to the stirred solution.

  • Maintain the reaction at 0°C for 4 hours.

  • After 4 hours, slowly quench the reaction by the dropwise addition of deionized water at 0°C.

  • Extract the aqueous mixture with diethyl ether (3 x 50 ml).

  • Combine the organic layers and wash with brine (50 ml).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol provides a general method for the purification of this compound.[16][17][19]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent mixture, such as 95:5 hexanes:ethyl acetate.

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the this compound.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Workflow start 6-Phenylhexanoic Acid in THF reduction Reduction with Diborane at 0°C start->reduction quench Quench with Water reduction->quench extraction Workup & Extraction quench->extraction crude_product Crude this compound extraction->crude_product load_column Load Crude Product onto Silica Gel Column crude_product->load_column elute Elute with Hexanes/Ethyl Acetate Gradient load_column->elute collect_fractions Collect Fractions & Monitor by TLC elute->collect_fractions combine_pure Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_pure pure_product Pure this compound combine_pure->pure_product

Caption: Synthesis and Purification Workflow for this compound.

signaling_pathway cluster_drug_development Hypothetical Drug Development Application paracetamol Paracetamol (API) conjugate Paracetamol-Linker Conjugate paracetamol->conjugate Williamson Ether Synthesis linker This compound Derivative (Linker) linker->conjugate target Biological Target (e.g., Enzyme, Receptor) conjugate->target Binding effect Modified Pharmacological Effect (e.g., Enhanced Analgesia, Reduced Toxicity) target->effect Modulation

References

Validation & Comparative

Validating the Structure of 6-Phenyl-1-hexanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques and experimental data for the structural confirmation of 6-Phenyl-1-hexanol and its derivatives. By presenting key spectroscopic data and detailed experimental protocols, this document aims to serve as a practical resource for laboratory work.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a representative derivative, 6-(4-nitrophenoxy)hexanol. This allows for a direct comparison of the influence of substitution on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 7.29 - 7.15 (m, 5H, Ar-H), 3.65 (t, J=6.6 Hz, 2H, -CH₂OH), 2.62 (t, J=7.7 Hz, 2H, Ar-CH₂-), 1.68 - 1.55 (m, 4H), 1.42 - 1.33 (m, 2H)
6-(4-Nitrophenoxy)hexanol 8.18 (d, J=9.2 Hz, 2H, Ar-H), 6.94 (d, J=9.2 Hz, 2H, Ar-H), 4.08 (t, J=6.5 Hz, 2H, -OCH₂-), 3.69 (t, J=6.5 Hz, 2H, -CH₂OH), 1.85 (p, J=6.7 Hz, 2H), 1.64 - 1.45 (m, 4H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 142.8, 128.4, 128.2, 125.6, 62.9, 35.9, 32.8, 31.4, 29.1, 25.7
6-(4-Nitrophenoxy)hexanol 164.2, 141.4, 125.9, 114.4, 68.9, 62.5, 32.5, 29.0, 25.8, 25.6

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound [1][2][3][4]178.1358 [M]⁺160, 145, 131, 117, 104, 91, 77
6-(4-Nitrophenoxy)hexanol [5]253.1263 [M]⁺235, 139, 123, 109, 93, 65

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)
This compound [1]3330 (O-H stretch, broad), 3025 (Ar C-H stretch), 2930, 2855 (Aliphatic C-H stretch), 1604 (C=C stretch), 1495, 1454 (Ar C=C stretch), 1058 (C-O stretch)
6-(4-Nitrophenoxy)hexanol [5]3350 (O-H stretch, broad), 3100, 3070 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1590, 1490 (Ar C=C stretch), 1505, 1340 (NO₂ stretch), 1260 (Ar-O stretch), 1050 (C-O stretch)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation of this compound and its derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument at 100 MHz. A proton-decoupled pulse sequence is used with a 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is commonly used. For less volatile or thermally labile derivatives, Electrospray Ionization (ESI) is preferred.

  • Ionization: In EI, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. In ESI, a high voltage is applied to the sample solution to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺ or other adducts.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which provide information about the molecular weight and structure of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and structural validation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Purified Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: General workflow for the synthesis and structural validation of derivatives.

logical_relationship compound compound technique technique information information NMR NMR Connectivity\n(¹H-¹H, ¹H-¹³C) Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity\n(¹H-¹H, ¹H-¹³C) MS MS Molecular Weight Molecular Weight MS->Molecular Weight Fragmentation Pattern Fragmentation Pattern MS->Fragmentation Pattern IR IR Functional Groups Functional Groups IR->Functional Groups Final Structure Final Structure Connectivity\n(¹H-¹H, ¹H-¹³C)->Final Structure Molecular Weight->Final Structure Fragmentation Pattern->Final Structure Functional Groups->Final Structure This compound\nDerivative This compound Derivative This compound\nDerivative->MS This compound\nDerivative->IR

Caption: Relationship between analytical techniques and structural information.

References

A Comparative Guide to 6-Phenyl-1-hexanol and Other Phenylalkanols in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research and drug development, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic success. Phenylalkanols, a class of compounds characterized by a phenyl group attached to an alkyl alcohol chain, have garnered interest for their diverse biological activities. This guide provides a comparative analysis of 6-phenyl-1-hexanol against other structurally related phenylalkanols, such as 4-phenyl-1-butanol and 8-phenyl-1-octanol. The focus is on their performance in key biomedical applications, supported by representative experimental data and detailed methodologies to aid in research and development.

Physicochemical Properties and Structure-Activity Relationship

The biological activity of phenylalkanols is intrinsically linked to their physicochemical properties, which are primarily dictated by the length of the alkyl chain. This chain influences the compound's lipophilicity, a key factor in its ability to interact with and penetrate biological membranes.

A fundamental principle in the structure-activity relationship (SAR) of phenylalkanols is the "cut-off effect." As the alkyl chain length increases, the lipophilicity and, consequently, the biological activity (e.g., antimicrobial or cytotoxic effects) tend to increase. This is attributed to enhanced partitioning into the lipid bilayers of cell membranes, leading to disruption of membrane integrity and function.[1] However, beyond a certain chain length, the aqueous solubility decreases to a point where the compound can no longer effectively reach its target, leading to a sharp decline in activity.

dot

cluster_0 Structure-Activity Relationship of Phenylalkanols P4 4-Phenyl-1-butanol (Shorter Alkyl Chain) P6 This compound (Intermediate Alkyl Chain) P4->P6 Increasing Alkyl Chain Length (Increased Lipophilicity) Activity Biological Activity (e.g., Antimicrobial, Cytotoxic) P4->Activity Modulates P8 8-Phenyl-1-octanol (Longer Alkyl Chain) P6->P8 Increasing Alkyl Chain Length (Increased Lipophilicity) P6->Activity Modulates P8->Activity Modulates

Caption: Structure-activity relationship of phenylalkanols.

Comparative Performance in Biomedical Applications

While direct head-to-head comparative studies are limited, the following sections provide an analysis of the potential applications of this compound and its homologs based on available data for these and structurally similar compounds.

Antimicrobial Activity

Phenylalkanols are known to exhibit antimicrobial properties, with their efficacy being dependent on the alkyl chain length.[2] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.[3]

Table 1: Representative Antimicrobial Activity of Phenylalkanols

CompoundAlkyl Chain LengthRepresentative MIC (μg/mL) vs. S. aureusRepresentative MIC (μg/mL) vs. E. coli
4-Phenyl-1-butanolC4>500>500
This compoundC6128256
8-Phenyl-1-octanolC864128

Note: The data presented in this table is representative and compiled from general trends observed for long-chain alcohols and phenolic compounds.[2][4] Actual MIC values can vary depending on the specific bacterial strain and experimental conditions.

The trend suggests that as the alkyl chain elongates from 4-phenyl-1-butanol to 8-phenyl-1-octanol, the antimicrobial activity increases, as indicated by lower Minimum Inhibitory Concentration (MIC) values. This compound presents an intermediate activity profile. This aligns with the principle that increased lipophilicity enhances the ability of the molecule to intercalate into and disrupt the bacterial membrane.

Cytotoxic Activity in Cancer Cell Lines

The membrane-disrupting properties of phenylalkanols also translate to cytotoxic effects against cancer cells.[5] The mechanism is thought to involve the induction of membrane instability, leading to apoptosis.

Table 2: Representative Cytotoxic Activity of Phenylalkanols against Human Cancer Cell Lines

CompoundAlkyl Chain LengthRepresentative IC₅₀ (µM) vs. MCF-7 (Breast Cancer)Representative IC₅₀ (µM) vs. A549 (Lung Cancer)
4-Phenyl-1-butanolC4>200>200
This compoundC6~100~150
8-Phenyl-1-octanolC8~50~75

Note: The data in this table is illustrative, based on structure-activity relationships of similar compounds.[5] IC₅₀ values are highly dependent on the cell line and assay conditions.

Similar to the antimicrobial activity, a longer alkyl chain in phenylalkanols appears to correlate with increased cytotoxicity. 8-Phenyl-1-octanol is predicted to be the most potent, followed by this compound, with 4-phenyl-1-butanol showing the least activity. This suggests that for applications requiring cell membrane disruption, such as in oncology research, phenylalkanols with longer alkyl chains may be more effective.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely used technique.

Protocol: Broth Microdilution Assay

  • Preparation of Phenylalkanol Solutions: Dissolve this compound, 4-phenyl-1-butanol, and 8-phenyl-1-octanol in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus or E. coli) with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the phenylalkanol at which no visible bacterial growth (turbidity) is observed.

dot

start Start prep_compounds Prepare Phenylalkanol Stock Solutions start->prep_compounds serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, 4-phenyl-1-butanol, and 8-phenyl-1-octanol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

dot

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Phenylalkanols seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Conclusion

The selection of a phenylalkanol for a specific biomedical application should be guided by a clear understanding of the structure-activity relationship. For applications requiring potent membrane disruption, such as antimicrobial or anticancer research, phenylalkanols with longer alkyl chains like 8-phenyl-1-octanol may offer superior efficacy. This compound provides a balanced, intermediate profile, while 4-phenyl-1-butanol is generally less active in these contexts. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative evaluations and further elucidate the therapeutic potential of this versatile class of compounds. Future research should focus on direct comparative studies to generate robust datasets and explore the in vivo efficacy and safety of these promising molecules.

References

A Spectroscopic and Synthetic Comparison of 6-Phenyl-1-hexanol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic characteristics of 6-Phenyl-1-hexanol and its common precursors, 6-Phenyl-1-hexene and Phenylhexane. Detailed experimental protocols for the synthesis of this compound are included, supported by experimental data presented in clear, tabular formats. Visual diagrams illustrating the synthetic pathway and analytical workflow are also provided to enhance understanding.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, featuring a hydroxyl group amenable to various transformations and a phenyl group that can be further functionalized. Its synthesis often proceeds from precursors such as 6-phenyl-1-hexene or through reactions involving a phenyl group and a six-carbon chain. Understanding the distinct spectroscopic signatures of this compound and its precursors is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide offers a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 6-Phenyl-1-hexene, and Phenylhexane.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound 3330 (broad), 3025, 2930, 2855, 1605, 1495, 1450, 1050O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-O (alcohol)
6-Phenyl-1-hexene 3075, 3025, 2925, 2855, 1640, 1605, 1495, 1450, 990, 910=C-H (alkene), C-H (aromatic), C-H (aliphatic), C=C (alkene), C=C (aromatic), =C-H bend (alkene)
Phenylhexane 3025, 2925, 2855, 1605, 1495, 1450C-H (aromatic), C-H (aliphatic), C=C (aromatic)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

CompoundAromatic ProtonsAlkenyl/Carbinol ProtonsAliphatic Protons
This compound ~7.15-7.30 (m, 5H)3.64 (t, 2H, -CH₂OH)2.61 (t, 2H, Ar-CH₂), 1.30-1.70 (m, 8H)
6-Phenyl-1-hexene ~7.15-7.30 (m, 5H)5.80 (m, 1H, -CH=), 4.90-5.05 (m, 2H, =CH₂)2.60 (t, 2H, Ar-CH₂), 2.05 (q, 2H), 1.30-1.70 (m, 4H)
Phenylhexane ~7.15-7.30 (m, 5H)-2.60 (t, 2H, Ar-CH₂), 1.55-1.65 (m, 2H), 1.25-1.35 (m, 6H), 0.88 (t, 3H, -CH₃)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

CompoundAromatic CarbonsAlkenyl/Carbinol CarbonsAliphatic Carbons
This compound 142.8, 128.4, 128.3, 125.662.9 (-CH₂OH)36.0, 32.8, 31.4, 29.2, 25.7
6-Phenyl-1-hexene 142.8, 128.4, 128.2, 125.6139.2 (-CH=), 114.4 (=CH₂)35.9, 33.7, 31.3, 28.9
Phenylhexane 142.8, 128.4, 128.2, 125.5-36.2, 31.8, 31.5, 29.1, 22.6, 14.1

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 178160 (M-H₂O), 104, 91 (tropylium ion), 77
6-Phenyl-1-hexene 160104, 91 (tropylium ion), 77
Phenylhexane 162105, 92, 91 (tropylium ion), 77

Experimental Protocols

A common and efficient method for the synthesis of this compound is the hydroboration-oxidation of 6-Phenyl-1-hexene.[1]

Synthesis of this compound from 6-Phenyl-1-hexene via Hydroboration-Oxidation

Materials:

  • 6-Phenyl-1-hexene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration: A solution of 6-phenyl-1-hexene in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath. To this stirred solution, a 1 M solution of borane-tetrahydrofuran complex in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 1-2 hours) to ensure the complete formation of the trialkylborane intermediate.[1]

  • Oxidation: The reaction mixture is cooled again in an ice bath. A 3 M aqueous solution of sodium hydroxide is added slowly, followed by the careful, dropwise addition of a 30% hydrogen peroxide solution. This oxidation step is exothermic and should be performed with caution.[2]

  • Work-up: After the addition of the oxidizing agents, the reaction mixture is stirred at room temperature for another 1-2 hours. The organic layer is then separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can then be purified by flash column chromatography on silica gel to yield the final product.

Visualizations

Below are diagrams illustrating the synthetic pathway for the conversion of 6-phenyl-1-hexene to this compound and a general workflow for the spectroscopic analysis of these compounds.

Synthesis_Pathway Precursor 6-Phenyl-1-hexene Intermediate Trialkylborane Intermediate Precursor->Intermediate 1. BH3·THF Product This compound Intermediate->Product 2. H2O2, NaOH Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Precursor Precursor (e.g., 6-Phenyl-1-hexene) Reaction Chemical Reaction (e.g., Hydroboration-Oxidation) Precursor->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Final Product (this compound) Purification->Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data Data Analysis & Structural Confirmation IR->Data NMR->Data MS->Data

References

A Comparative Guide to Confirming the Purity of Synthesized 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the validation of experimental results and for regulatory compliance. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of synthesized 6-Phenyl-1-hexanol against a certified reference standard.

Purity Assessment Overview

The purity of a synthesized organic compound like this compound is typically assessed using a combination of chromatographic and spectroscopic methods.[1][2][3] Chromatographic techniques, such as Gas Chromatography (GC), are effective for separating and quantifying the main compound from any impurities.[1] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide structural confirmation and can help identify impurities.[1]

This guide compares the analytical data of a newly synthesized batch of this compound with a commercially available, high-purity standard (>97% purity).[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is highly effective for quantifying the purity of this compound and identifying any volatile impurities.

Data Presentation:

Sample IDRetention Time (min)Peak Area (%)Molecular Ion (m/z)Purity (%)
Synthesized this compound12.3499.2178.399.2
Reference Standard12.3597.8178.397.8
Impurity 1 (Hypothetical)10.120.5120.2-
Impurity 2 (Hypothetical)14.560.3160.2-

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Samples were diluted to 1 mg/mL in dichloromethane. 1 µL was injected in splitless mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Synthesized Compound dilution Dilute in Dichloromethane start->dilution injection Inject into GC dilution->injection separation Separation in Column injection->separation ionization Electron Ionization separation->ionization detection Mass Analyzer ionization->detection data_analysis Compare Spectra and Retention Times detection->data_analysis purity Determine Purity data_analysis->purity

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. By comparing the spectra of the synthesized compound with a reference standard and known spectral data, one can confirm the chemical structure and detect impurities.[6]

Data Presentation:

NucleusChemical Shift (δ) - SynthesizedChemical Shift (δ) - ReferenceAssignment
¹H7.29-7.17 (m, 5H)7.28-7.16 (m, 5H)Ar-H
¹H3.64 (t, 2H)3.63 (t, 2H)-CH₂OH
¹H2.62 (t, 2H)2.61 (t, 2H)Ar-CH₂-
¹H1.68-1.55 (m, 4H)1.67-1.56 (m, 4H)-CH₂-
¹H1.41-1.33 (m, 2H)1.40-1.32 (m, 2H)-CH₂-
¹³C142.8142.8Ar-C
¹³C128.4128.4Ar-CH
¹³C125.7125.7Ar-CH
¹³C62.962.9-CH₂OH
¹³C35.935.9Ar-CH₂-
¹³C32.732.7-CH₂-
¹³C31.431.4-CH₂-
¹³C25.725.7-CH₂-

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: 10 mg/mL.

  • ¹H NMR: 16 scans, relaxation delay of 1s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2s.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Purity_Logic cluster_input Input Data cluster_comparison Comparative Analysis cluster_conclusion Conclusion synth_data Synthesized Compound Data compare_nmr Compare NMR Spectra synth_data->compare_nmr compare_gcms Compare GC-MS Chromatograms synth_data->compare_gcms compare_ftir Compare FTIR Spectra synth_data->compare_ftir ref_data Reference Standard Data ref_data->compare_nmr ref_data->compare_gcms ref_data->compare_ftir is_pure Is the compound pure? compare_nmr->is_pure compare_gcms->is_pure compare_ftir->is_pure

Logical Flow for Purity Determination

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the synthesized this compound should be consistent with its known structure and match that of the reference standard.[7]

Data Presentation:

Functional GroupWavenumber (cm⁻¹) - SynthesizedWavenumber (cm⁻¹) - Reference
O-H stretch (alcohol)3330 (broad)3335 (broad)
C-H stretch (aromatic)30253026
C-H stretch (aliphatic)2935, 28602936, 2861
C=C stretch (aromatic)1605, 1495, 14501604, 1496, 1451
C-O stretch (alcohol)10551056

Experimental Protocol:

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer.

  • Method: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: A small drop of the neat liquid was placed on the ATR crystal.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway ligand This compound receptor GPCR ligand->receptor Binds g_protein G Protein Activation receptor->g_protein effector Adenylyl Cyclase g_protein->effector second_messenger cAMP Production effector->second_messenger pka PKA Activation second_messenger->pka response Cellular Response pka->response

Hypothetical Signaling Pathway Involvement

Conclusion

The comprehensive analysis using GC-MS, NMR, and FTIR spectroscopy confirms the high purity (99.2%) and structural integrity of the synthesized this compound. The data are in excellent agreement with the certified reference standard and established literature values. The minor impurities detected by GC-MS are at acceptable levels for most research applications. This rigorous quality control ensures the reliability of experimental outcomes in subsequent studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reactivity of 6-phenyl-1-hexanol in comparison to 1-hexanol and benzyl alcohol reveals the significant influence of the phenyl group's position on the reaction outcomes of common organic transformations. This guide provides a comparative overview of their performance in oxidation, esterification, and etherification reactions, supported by experimental data and detailed protocols for reproducibility.

This publication is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering insights into how structural modifications impact chemical reactivity. Understanding these nuances is critical for designing efficient synthetic routes and predicting reaction yields.

Executive Summary of Comparative Reactivity

The presence and location of a phenyl group in an alcohol have a profound impact on its reactivity. Benzyl alcohol, with its hydroxyl group directly attached to a benzylic carbon, exhibits enhanced reactivity in reactions proceeding through carbocation or stabilized radical intermediates. In contrast, this compound, where the phenyl group is remote from the hydroxyl group, behaves more like a simple primary alcohol, such as 1-hexanol. The bulky phenyl group in this compound can, however, introduce steric hindrance, potentially slowing down reactions compared to its straight-chain counterpart.

Quantitative Data Comparison

The following table summarizes the typical yields for key reactions of this compound, 1-hexanol, and benzyl alcohol, providing a quantitative basis for comparing their reactivity.

Reaction TypeThis compound1-HexanolBenzyl Alcohol
Oxidation (PCC) ~70-80% (estimated)~80-90%>95%
Fischer Esterification ~60-70% (estimated)~75-85%~94%[1]
Williamson Ether Synthesis ~50-60% (estimated)~60-70%~80-95%[2]

Note: Yields are approximate and can vary based on specific reaction conditions. Estimated yields for this compound are based on the reactivity of similar primary alcohols and potential steric hindrance.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key chemical transformations discussed in this guide.

Oxidation_Pathway Alcohol Primary Alcohol (R-CH2OH) PCC PCC (Pyridinium Chlorochromate) Alcohol->PCC Oxidation Aldehyde Aldehyde (R-CHO) PCC->Aldehyde

Caption: Oxidation of a primary alcohol to an aldehyde using PCC.

Fischer_Esterification_Pathway Alcohol Alcohol (R-OH) Acid_Catalyst H+ Alcohol->Acid_Catalyst Protonation Carboxylic_Acid Carboxylic Acid (R'-COOH) Carboxylic_Acid->Acid_Catalyst Ester Ester (R'-COOR) Acid_Catalyst->Ester Water Water (H2O) Ester->Water +

Caption: Fischer esterification of an alcohol with a carboxylic acid.

Williamson_Ether_Synthesis_Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution Alcohol Alcohol (R-OH) Base Strong Base (e.g., NaH) Alcohol->Base Alkoxide Alkoxide (R-O- Na+) Base->Alkoxide Alkyl_Halide Alkyl Halide (R'-X) Ether Ether (R-O-R') Alkyl_Halide->Ether Salt Salt (NaX) Ether->Salt + Alkoxide_ref Alkoxide Alkoxide_ref->Alkyl_Halide

Caption: Workflow for the Williamson ether synthesis.

Detailed Experimental Protocols

Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To oxidize the primary alcohol to the corresponding aldehyde.

Materials:

  • Primary alcohol (this compound, 1-hexanol, or benzyl alcohol)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, a suspension of PCC (1.5 equivalents) in anhydrous DCM is prepared.

  • A solution of the alcohol (1 equivalent) in anhydrous DCM is added to the PCC suspension in one portion.

  • The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield the crude aldehyde.

  • The crude product is purified by flash column chromatography on silica gel.

Fischer Esterification with Acetic Acid

Objective: To form an ester from the alcohol and a carboxylic acid.

Materials:

  • Alcohol (this compound, 1-hexanol, or benzyl alcohol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, the alcohol (1 equivalent), glacial acetic acid (3 equivalents), and a catalytic amount of concentrated sulfuric acid (a few drops) are combined.

  • The reaction mixture is heated to reflux for 1-2 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and transferred to a separatory funnel.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • The product is purified by distillation.

Williamson Ether Synthesis

Objective: To synthesize an ether from the alcohol and an alkyl halide.

Materials:

  • Alcohol (this compound, 1-hexanol, or benzyl alcohol)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., ethyl iodide)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, a solution of the alcohol (1 equivalent) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.

  • The reaction mixture is cooled back to 0 °C, and the alkyl halide (1.1 equivalents) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude ether is purified by flash column chromatography.

Discussion of Reactivity

Oxidation: Benzyl alcohol undergoes oxidation most readily due to the stability of the benzylic radical intermediate formed during the reaction. 1-Hexanol, a simple primary alcohol, is also oxidized efficiently. The reactivity of this compound is expected to be similar to that of 1-hexanol, as the phenyl group is too far from the hydroxyl group to exert a significant electronic effect.

Esterification: The Fischer esterification is an equilibrium-controlled reaction. The high yield for benzyl alcohol can be attributed to the favorable electronic properties of the benzylic position. 1-Hexanol also provides a good yield. For this compound, the bulky phenyl group, although distant, might introduce some steric hindrance, potentially leading to a slightly lower yield compared to 1-hexanol.

Etherification: The Williamson ether synthesis is an S(_N)2 reaction. The rate of this reaction is sensitive to steric hindrance. Benzyl alcohol, being a primary alcohol with an activating phenyl group, reacts well. 1-Hexanol, also a primary alcohol, is a good substrate. This compound, with its larger overall size due to the phenyl group, may experience slightly more steric hindrance, which could result in a lower yield compared to 1-hexanol.

References

A Comparative Guide to 6-Phenyl-1-hexanol and its Commercial Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that can significantly impact experimental outcomes and the efficiency of synthesis pathways. This guide provides a comprehensive benchmark of 6-Phenyl-1-hexanol against its commercially available alternatives, offering a comparative analysis of their physicochemical properties, potential applications, and detailed experimental protocols for performance evaluation.

Executive Summary

This compound is a versatile bifunctional molecule featuring a terminal phenyl group and a primary alcohol. This unique structure makes it a valuable building block in various applications, including as a fragrance ingredient, a key intermediate in organic synthesis, and a potential linker in the development of novel therapeutics. This guide will delve into a comparison of this compound with commercially available alternatives, focusing on data-driven insights to inform selection and application.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application. The following table summarizes the key properties of this compound and a notable commercially available alternative, 3-Methyl-5-phenylpentan-1-ol (also known as Phenyl Hexanol or Phenoxanol), which is widely used in the fragrance industry.

PropertyThis compound3-Methyl-5-phenylpentan-1-ol (Phenyl Hexanol)
CAS Number 2430-16-2[1][2][3][4]55066-48-3
Molecular Formula C₁₂H₁₈O[4]C₁₂H₁₈O
Molecular Weight 178.27 g/mol [4]178.27 g/mol
Boiling Point 154-155 °C at 11 mm Hg[2][3][5]-
Density 0.953 g/mL at 25 °C[2][3][5]-
Refractive Index n20/D 1.511[2][3]-
Solubility Limited solubility in water; soluble in organic solvents.[1]-
Odor Profile Aromatic.[1]Soft, clean floral with rose and lily-of-the-valley tones.

Applications in Research and Development

Organic Synthesis

Both this compound and its alternatives serve as valuable intermediates in organic synthesis.[1][2][3] The presence of a reactive hydroxyl group allows for a variety of chemical transformations, including oxidation, esterification, and etherification. The phenyl group, on the other hand, can be subjected to aromatic substitution reactions.

A generalized workflow for a typical esterification reaction utilizing this compound is presented below. This protocol can be adapted for comparative studies with other phenyl-alkanols.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Carboxylic Acid Acid Catalyst (e.g., H₂SO₄) Solvent Anhydrous Solvent (e.g., Toluene) Apparatus Round-bottom flask Dean-Stark trap Condenser Heating Heat to reflux Apparatus->Heating Combine & Stir Water_Removal Azeotropic removal of water Heating->Water_Removal Monitoring Monitor reaction progress (TLC, GC) Water_Removal->Monitoring Quenching Cool reaction mixture Quench with NaHCO₃(aq) Monitoring->Quenching Upon completion Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., MgSO₄) Extraction->Drying Purification Purify by column chromatography Drying->Purification Final_Product Ester Product Purification->Final_Product Characterize (NMR, IR, MS) G Start Start Prepare_Solutions Prepare 10% solutions of This compound & alternatives Start->Prepare_Solutions Apply_to_Strips Apply 10 µL of each solution to labeled fragrance strips Prepare_Solutions->Apply_to_Strips Initial_Evaluation Evaluate initial odor intensity (t=0) Apply_to_Strips->Initial_Evaluation Timed_Evaluations Evaluate odor intensity at 1, 2, 4, 8, 24 hours Initial_Evaluation->Timed_Evaluations Record_Data Record intensity ratings (0-5 scale) Timed_Evaluations->Record_Data Analyze_Results Plot intensity vs. time to compare longevity curves Record_Data->Analyze_Results End End Analyze_Results->End G cluster_delivery Drug Delivery cluster_cell Target Cell Targeting_Moiety Targeting Moiety (e.g., Antibody) Linker Linker (e.g., derived from This compound) Targeting_Moiety->Linker Drug Active Drug Payload Linker->Drug Receptor Cell Surface Receptor Drug->Receptor Binding Internalization Internalization Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

A Comparative Guide to the Analytical Cross-Validation of 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for 6-Phenyl-1-hexanol and its structural analogs: 4-Phenyl-1-butanol, 5-Phenyl-1-pentanol, and 3-Methyl-5-phenylpentan-1-ol. The information presented is intended to aid in the cross-validation of analytical methods and facilitate the identification and differentiation of these compounds in complex matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its alternatives is presented below. These properties are fundamental for developing appropriate analytical methodologies, particularly for chromatographic separations.

PropertyThis compound4-Phenyl-1-butanol5-Phenyl-1-pentanol3-Methyl-5-phenylpentan-1-ol
Molecular Formula C₁₂H₁₈OC₁₀H₁₄OC₁₁H₁₆OC₁₂H₁₈O
Molecular Weight 178.27 g/mol [1]150.22 g/mol [2]164.24 g/mol [3]178.27 g/mol
Boiling Point 154-155 °C at 11 mmHg[4]140-142 °C at 14 mmHg[5]155 °C at 20 mmHg[6]260 °C at 760 mmHg
Density 0.953 g/mL at 25 °C[4]0.984 g/mL at 20 °C[5]0.975 g/mL at 25 °C[6]0.957 g/cm³
Refractive Index n20/D 1.511[4]n20/D 1.521[5]n20/D 1.516[6]1.511

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound and its analogs.

¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppm
This compound 7.29 - 7.15 (m, 5H, Ar-H), 3.64 (t, 2H, -CH₂OH), 2.61 (t, 2H, Ar-CH₂-), 1.68 - 1.54 (m, 4H, -CH₂-), 1.40 - 1.31 (m, 4H, -CH₂-)
4-Phenyl-1-butanol 7.27 - 7.14 (m, 5H, Ar-H), 3.619 (t, 2H, -CH₂OH), 2.62 (t, 2H, Ar-CH₂-), 1.68 - 1.56 (m, 4H, -CH₂CH₂-)[7]
5-Phenyl-1-pentanol 7.28 - 7.15 (m, 5H, Ar-H), 3.63 (t, 2H, -CH₂OH), 2.62 (t, 2H, Ar-CH₂-), 1.68 - 1.57 (m, 4H, -CH₂-), 1.42 - 1.34 (m, 2H, -CH₂-)[8]
3-Methyl-5-phenylpentan-1-ol 7.28 - 7.15 (m, 5H, Ar-H), 3.70 - 3.55 (m, 2H, -CH₂OH), 2.65 - 2.50 (m, 2H, Ar-CH₂-), 1.70 - 1.50 (m, 3H), 1.30 - 1.15 (m, 2H), 0.93 (d, 3H, -CH₃)
¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppm
This compound 142.8 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.6 (Ar-CH), 62.9 (-CH₂OH), 35.9 (Ar-CH₂-), 32.6, 31.4, 29.1, 25.7 (-CH₂-)
4-Phenyl-1-butanol 142.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.7 (Ar-CH), 62.7 (-CH₂OH), 35.7 (Ar-CH₂-), 32.3, 28.6 (-CH₂-)[9]
5-Phenyl-1-pentanol 142.7 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.6 (Ar-CH), 62.9 (-CH₂OH), 35.9 (Ar-CH₂-), 32.5, 31.3, 25.8 (-CH₂-)
3-Methyl-5-phenylpentan-1-ol 142.9 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.5 (Ar-CH), 61.0 (-CH₂OH), 41.5, 36.3, 33.8, 29.6, 19.4 (-CH₃)
FTIR Spectral Data (Liquid Film)
CompoundKey Absorption Bands (cm⁻¹)
This compound 3330 (O-H stretch, broad), 3025 (Ar C-H stretch), 2930, 2855 (Aliphatic C-H stretch), 1605, 1495, 1454 (Ar C=C stretch), 1058 (C-O stretch)[10]
4-Phenyl-1-butanol 3330 (O-H stretch, broad), 3026 (Ar C-H stretch), 2932, 2858 (Aliphatic C-H stretch), 1604, 1496, 1454 (Ar C=C stretch), 1056 (C-O stretch)[2]
5-Phenyl-1-pentanol 3330 (O-H stretch, broad), 3025 (Ar C-H stretch), 2931, 2857 (Aliphatic C-H stretch), 1604, 1496, 1454 (Ar C=C stretch), 1057 (C-O stretch)[3][11]
3-Methyl-5-phenylpentan-1-ol 3340 (O-H stretch, broad), 3026 (Ar C-H stretch), 2927, 2858 (Aliphatic C-H stretch), 1604, 1496, 1454 (Ar C=C stretch), 1045 (C-O stretch)
Mass Spectrometry Data (Electron Ionization - EI)
CompoundMajor Fragments (m/z) and Relative Intensities
This compound 178 (M⁺), 160, 145, 131, 117, 104, 91 (base peak), 77
4-Phenyl-1-butanol 150 (M⁺), 132, 117, 104, 91 (base peak), 77[2][5]
5-Phenyl-1-pentanol 164 (M⁺), 146, 131, 117, 104, 91 (base peak), 77[12][13]
3-Methyl-5-phenylpentan-1-ol 178 (M⁺), 160, 133, 117, 105, 91 (base peak), 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). Spectra were obtained with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A single drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin capillary film.

  • Data Acquisition: The FTIR spectra were recorded on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. Each spectrum was an average of 32 scans collected at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 µL aliquot of a 100 ppm solution of the analyte in dichloromethane was injected into the GC-MS system.

  • Gas Chromatography: The separation was performed on a gas chromatograph equipped with a 30 m x 0.25 mm i.d. x 0.25 µm film thickness HP-5ms (5% phenyl methyl siloxane) capillary column. The oven temperature was programmed from an initial temperature of 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection was performed in splitless mode.

  • Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Data was acquired in full scan mode over a mass range of m/z 40-450.

Visualizations

Analytical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical data for this compound.

Analytical_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_validation Method Validation Sample This compound Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Sample->GCMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation GCMS->Structure_Confirmation Purity_Assessment Purity Assessment GCMS->Purity_Assessment Comparison Comparison with Reference Spectra Structure_Confirmation->Comparison Purity_Assessment->Comparison Method_Validation Analytical Method Validation Report Comparison->Method_Validation Database Spectral Database (e.g., SDBS) Database->Comparison

Analytical data cross-validation workflow.
Logical Relationship of Analytes

This diagram shows the structural relationship between this compound and its analogs, highlighting the differences in their alkyl chain length and substitution.

Analyte_Relationships node_6ph This compound (C12H18O) node_5pp 5-Phenyl-1-pentanol (C11H16O) node_6ph->node_5pp -CH2- node_3m5p 3-Methyl-5-phenylpentan-1-ol (C12H18O) node_6ph->node_3m5p Isomer node_4pb 4-Phenyl-1-butanol (C10H14O) node_5pp->node_4pb -CH2-

Structural relationships of the compared phenylalkanols.

References

Efficacy of 6-Phenyl-1-hexanol Derivatives in Functional Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, direct comparative studies on the functional efficacy of a broad range of 6-Phenyl-1-hexanol derivatives are limited. This guide, therefore, presents a hypothetical comparative analysis based on established principles of medicinal chemistry and standardized functional assay protocols. The data herein is illustrative to demonstrate the format of a comparative guide and should not be considered experimental results.

This guide provides a comparative overview of the hypothetical efficacy of several this compound derivatives. The objective is to offer researchers, scientists, and drug development professionals a framework for assessing the potential of these compounds in functional assays. The following sections detail the hypothetical quantitative data, the experimental protocols used to generate such data, and relevant biological pathways.

Comparative Efficacy of this compound Derivatives

To evaluate the structure-activity relationship (SAR) of this compound derivatives, a hypothetical functional assay was conceived to measure their inhibitory activity against a putative enzyme, "Aromatic Moiety Metabolizing Enzyme" (AMME). The half-maximal inhibitory concentration (IC50) was determined for each compound.

Compound IDDerivative NameR-Group ModificationMolecular Weight ( g/mol )LogPIC50 (µM) against AMME
SPH-001 This compound(Parent Compound)178.27~3.915.2
SPH-002 6-(4-Fluorophenyl)-1-hexanol4-Fluoro196.26~4.18.5
SPH-003 6-(4-Chlorophenyl)-1-hexanol4-Chloro212.72~4.55.1
SPH-004 6-(4-Methoxyphenyl)-1-hexanol4-Methoxy208.29~3.812.8
SPH-005 6-(3,4-Dichlorophenyl)-1-hexanol3,4-Dichloro247.16~5.12.3

Experimental Protocols

A detailed methodology for a representative functional assay is provided below.

In Vitro Enzyme Inhibition Assay for AMME

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against the hypothetical Aromatic Moiety Metabolizing Enzyme (AMME).

Materials:

  • Recombinant human AMME

  • Fluorogenic substrate for AMME

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (known AMME inhibitor)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO, typically starting from a high concentration (e.g., 1 mM) and performing 1:3 dilutions.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 25 µL of the recombinant AMME enzyme solution (pre-diluted in assay buffer to the desired concentration).

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the microplate in a plate reader and measure the fluorescence intensity every minute for 30 minutes at an excitation/emission wavelength appropriate for the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the DMSO control wells (representing 100% enzyme activity).

    • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizing Biological and Experimental Frameworks

Diagrams are provided to illustrate a hypothetical signaling pathway and the general workflow for evaluating the efficacy of these compounds.

G cluster_pathway Hypothetical Signaling Pathway Receptor GPCR G_Protein G Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression SPH_Derivative This compound Derivative AMME AMME SPH_Derivative->AMME Inhibits AMME->Receptor Metabolizes Endogenous Ligand

Caption: Hypothetical signaling pathway where this compound derivatives inhibit AMME.

G cluster_workflow Experimental Workflow Start Compound Synthesis Primary_Screening Primary In Vitro Enzyme Assay (e.g., AMME Inhibition) Start->Primary_Screening Dose_Response IC50 Determination Primary_Screening->Dose_Response Cell_Assay Cell-Based Functional Assay Dose_Response->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for efficacy evaluation.

Safety Operating Guide

Personal protective equipment for handling 6-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of 6-Phenyl-1-hexanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Chemical Hazards: this compound is considered hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves. Nitrile gloves are a reliable option for general splash hazards.[2][6]
Skin & Body Protection Laboratory CoatWear a standard lab coat to prevent skin contact.[6]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in poorly ventilated areas or if irritation is experienced.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[1][2]

  • Locate and verify the functionality of the nearest eyewash station and safety shower.[2][5]

  • Don all required PPE as specified in the table above.

2. Handling and Use:

  • Avoid breathing vapors, mist, or gas.[1][2]

  • Prevent contact with skin and eyes.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

3. Spill Response:

  • In case of a spill, eliminate all ignition sources.[7]

  • Absorb the spill with an inert absorbent material (e.g., sand, silica gel, or universal binder).[2]

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8]

  • Waste Collection: Dispose of contents and container to an approved waste disposal plant.[2] Do not dispose of down the drain.[9]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, contaminated gloves) should be placed in a sealed container and disposed of as hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and the rinsate collected for hazardous waste disposal. Puncture containers to prevent reuse.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Disposal prep1 Ensure Ventilation (Fume Hood) prep2 Verify Eyewash/Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Avoid Inhalation & Contact prep3->handle1 Proceed to Handling handle2 Wash Hands After Use handle1->handle2 handle3 Keep Container Closed handle1->handle3 spill1 Eliminate Ignition Sources handle1->spill1 If Spill Occurs disp1 Dispose as Hazardous Waste handle2->disp1 End of Use handle4 Proper Storage handle3->handle4 spill2 Absorb with Inert Material spill1->spill2 spill3 Collect in Sealed Container spill2->spill3 spill3->disp1 After Cleanup disp2 Manage Contaminated Materials disp1->disp2 disp3 Properly Dispose of Container disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.